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  • Product: 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hcl
  • CAS: 2089650-62-2

Core Science & Biosynthesis

Foundational

mechanism of action for 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hcl in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl Abstract This guide provides a comprehensive framework for the in vitro mechanistic characterization...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl

Abstract

This guide provides a comprehensive framework for the in vitro mechanistic characterization of the novel chemical entity 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl. As specific data for this compound is not publicly available, this document outlines a robust, multi-tiered strategy designed by a senior application scientist. It serves as a blueprint for researchers in pharmacology and drug development to systematically investigate a new molecule from initial broad-spectrum screening to detailed downstream signaling analysis. The protocols and rationale provided herein are grounded in established scientific principles to ensure data integrity and reproducibility, guiding the user to build a cohesive narrative of the compound's biological activity.

Introduction: Structural Scaffolding and Mechanistic Hypotheses

The molecule 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl presents a unique combination of chemical motifs that suggest potential interactions with biological systems, particularly within the central nervous system (CNS).

  • Pyrrolidine Ring: This saturated heterocycle is a common feature in a vast array of neurologically active compounds and natural alkaloids. It often serves as a key pharmacophore that interacts with receptors and transporters for neurotransmitters like acetylcholine, GABA, and monoamines (dopamine, serotonin, norepinephrine).

  • Cyclobutanol Group: The rigid cyclobutane ring, combined with a tertiary alcohol, introduces specific steric and electronic properties. This group can influence binding affinity, selectivity, and the metabolic stability of the compound. The hydroxyl group, in particular, can act as a hydrogen bond donor or acceptor, which is critical for molecular recognition at a target binding site.

Given this structure, initial hypotheses point towards potential activity as a modulator of neurotransmitter receptors or transporters. The primary objective of this guide is to systematically test these hypotheses and remain open to discovering unexpected mechanisms of action through a phased, unbiased screening and validation process.

Tier 1: Unbiased Target Discovery via Broad-Spectrum Profiling

The foundational step in characterizing a novel compound is to cast a wide net, avoiding the bias of preconceived notions based solely on structure. A broad-spectrum screen against a panel of known biological targets is the most efficient method to identify initial areas of activity and potential off-target liabilities.

Rationale for Broad-Spectrum Screening

Committing to a specific mechanistic pathway prematurely is inefficient and risky. A comprehensive receptor and enzyme profiling panel, such as the Eurofins SafetyScreen44 or similar platforms, provides a bird's-eye view of the compound's bioactivity. This approach rapidly identifies the most promising "hits"—targets with which the compound interacts at a relevant concentration—and simultaneously flags potential safety concerns. This initial dataset is crucial for guiding all subsequent, more focused experiments.

Experimental Protocol: Radioligand Binding Panel
  • Compound Preparation: Prepare a 10 mM stock solution of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl in an appropriate solvent (e.g., DMSO or water).

  • Assay Concentration: The compound is typically tested at a final concentration of 10 µM in the initial screen.

  • Binding Assays: The screening service will perform a series of individual radioligand binding assays. Each assay combines the target receptor (expressed in cell membranes), a specific high-affinity radioligand, and the test compound.

  • Incubation & Detection: Following incubation, the amount of radioligand displaced by the test compound is quantified using scintillation counting.

  • Data Analysis: Results are expressed as the percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) is considered a "hit" and warrants further investigation.

Hypothetical Data Summary & Interpretation

For the purpose of this guide, let us hypothesize that the Tier 1 screen yields the following key results for 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl.

TargetRadioligand% Inhibition @ 10 µMImplication
Serotonin Receptor (5-HT2A)[³H]-Ketanserin85%Primary Hit: Strong candidate for main target.
Dopamine Transporter (DAT)[³H]-WIN 35,42862%Secondary Hit: Potential polypharmacology or off-target effect.
M1 Muscarinic Receptor[³H]-Pirenzepine15%Negligible interaction.
hERG Channel[³H]-Astemizole5%Low risk of cardiac liability at this concentration.

This hypothetical data directs our investigation primarily toward the 5-HT2A receptor, with a secondary line of inquiry into the dopamine transporter.

Tier 2: Target Validation and Functional Characterization

With a primary hit identified, the next phase is to validate this interaction and determine the compound's functional effect. Is it an agonist that activates the receptor, or an antagonist that blocks it?

Orthogonal Validation of Binding Affinity (Kᵢ Determination)

The initial screen provides a single-point inhibition value. A full competition binding assay is required to determine the compound's binding affinity (Kᵢ), a critical measure of its potency.

  • Materials: Cell membranes from HEK293 cells expressing human 5-HT2A receptors, [³H]-Ketanserin (radioligand), unlabeled Ketanserin (positive control), assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Ketanserin (near its Kᴅ value), and a range of concentrations of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl (e.g., 0.1 nM to 100 µM).

  • Incubation: Incubate at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the plate's contents through a glass fiber filtermat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to calculate the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

G cluster_workflow Competition Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, Test Compound) incubation Incubate (Membranes + Radioligand + Diluted Compound) prep->incubation dilution Create Serial Dilution of Test Compound dilution->incubation separation Separate Bound/Free Ligand (Rapid Filtration) incubation->separation counting Quantify Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis (Calculate IC50 -> Ki) counting->analysis

Caption: Workflow for Kᵢ determination.

Functional Assays: Differentiating Agonism from Antagonism

The 5-HT2A receptor is a Gq-coupled GPCR. Its activation leads to the hydrolysis of PIP₂, producing inositol triphosphate (IP₃) and diacylglycerol (DAG), which in turn causes a measurable increase in intracellular calcium ([Ca²⁺]ᵢ).

  • Cell Culture: Plate HEK293 cells expressing the human 5-HT2A receptor into black, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Agonist Mode:

    • Add varying concentrations of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl to the wells.

    • Immediately measure the fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).

    • An increase in fluorescence indicates an agonist effect. Calculate an EC₅₀ value from the dose-response curve.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl for 15-20 minutes.

    • Add a known 5-HT2A agonist (e.g., serotonin) at its EC₈₀ concentration.

    • Measure the fluorescence intensity.

    • A dose-dependent decrease in the serotonin-induced signal indicates an antagonist effect. Calculate an IC₅₀ value.

G compound Test Compound Binds Receptor receptor 5-HT2A Receptor compound->receptor g_protein Gq Protein Activation receptor->g_protein plc PLC Activation g_protein->plc pip2 pip2 plc->pip2 er Ca2+ Release from ER pip2->er response Fluorescence Increase (Fluo-4 Dye) er->response

Exploratory

An In-depth Technical Guide to 1-(Pyrrolidin-2-YL)cyclobutan-1-OL Hydrochloride: Physicochemical Properties, 3D Structure, and Synthetic Considerations

For the Attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed exploration of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride, a molecule of interest within th...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride, a molecule of interest within the broader class of pyrrolidine-containing compounds. The pyrrolidine ring is a crucial structural motif in a wide array of natural products and synthetic drugs, valued for its ability to introduce three-dimensionality and stereochemical complexity into molecules.[1][2][3] This guide will delve into the molecular characteristics of the title compound, including its molecular weight and three-dimensional structure. Furthermore, it will address the synthetic challenges and strategies for accessing this and related chemical entities, providing a foundational understanding for researchers in the field of medicinal chemistry and drug discovery.

Molecular Profile and Physicochemical Properties

While specific experimental data for 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride is not extensively available in public databases, we can deduce its fundamental properties through computational methods and by comparison with structurally similar analogs. The pyrrolidine moiety, a five-membered saturated heterocycle, is a common building block in medicinal chemistry, often imparting favorable pharmacokinetic properties.[1][2]

A closely related and commercially available analog is 1-(Pyrrolidin-2-yl)cyclopropanol hydrochloride, which features a cyclopropane ring instead of a cyclobutane ring.[4] The molecular weight of this analog is 163.65 g/mol .[4] For the target molecule, 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride, the molecular formula is C₈H₁₆ClNO. The calculated molecular weight is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₁₆ClNOCalculated
Molecular Weight 177.67 g/mol Calculated
Canonical SMILES C1CC(C(C1)O)C2CCCN2.ClInferred
InChI Key Inferred from structure
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 2Calculated

Table 1: Calculated Physicochemical Properties of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL Hydrochloride.

Three-Dimensional Structure

The three-dimensional conformation of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL is critical for its interaction with biological targets. The molecule possesses two chiral centers, one at the C2 position of the pyrrolidine ring and the other at the C1 position of the cyclobutane ring. This results in the possibility of four stereoisomers. The non-planar, puckered nature of both the pyrrolidine and cyclobutane rings contributes to a defined three-dimensional architecture, which is a desirable trait in drug design for achieving specific and high-affinity binding to protein targets.[2][3]

Below is a 2D representation of the chemical structure of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride.

Caption: 2D structure of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride.

Synthesis and Methodologies

The synthesis of pyrrolidine-containing molecules is a well-established area of organic chemistry, with numerous methods available for the construction of the pyrrolidine ring.[5] The synthesis of the title compound can be approached through several strategic disconnections. A plausible retrosynthetic analysis is outlined below.

retrosynthesis target 1-(Pyrrolidin-2-YL)cyclobutan-1-OL intermediate1 N-Protected Pyrrolidine-2-carbaldehyde target->intermediate1 Grignard Addition intermediate2 Cyclobutyl Grignard Reagent target->intermediate2 starting_material1 N-Protected Proline intermediate1->starting_material1 Reduction starting_material2 Cyclobutyl Bromide intermediate2->starting_material2 Magnesium Insertion

Caption: Retrosynthetic analysis for 1-(Pyrrolidin-2-YL)cyclobutan-1-OL.

A general, hypothetical laboratory procedure for the synthesis of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride is detailed below. This protocol is based on established organometallic addition reactions to aldehydes.

Experimental Protocol: Synthesis of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride

Step 1: Preparation of N-Boc-pyrrolidine-2-carbaldehyde

  • To a solution of N-Boc-L-proline in anhydrous THF at -78 °C, add a solution of DIBAL-H dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

Step 2: Grignard Reaction with Cyclobutylmagnesium Bromide

  • In a separate flask, prepare the Grignard reagent by adding a solution of cyclobutyl bromide in anhydrous THF to a suspension of magnesium turnings.

  • Cool the Grignard reagent to 0 °C and add a solution of N-Boc-pyrrolidine-2-carbaldehyde in anhydrous THF dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection and Salt Formation

  • Dissolve the purified N-Boc-1-(pyrrolidin-2-YL)cyclobutan-1-ol in a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt.

  • The resulting solid can be triturated with diethyl ether to afford the pure 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride.

Applications in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its rigid, three-dimensional structure allows for precise positioning of functional groups to interact with biological targets. The introduction of a cyclobutane ring further increases the sp³ character of the molecule, a trend that has been associated with improved clinical success rates for drug candidates. The stereocenters present in 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride offer opportunities for creating stereochemically diverse libraries for screening against various biological targets.

Conclusion

This technical guide has provided a comprehensive overview of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride, a molecule with potential for applications in drug discovery. While direct experimental data is limited, its molecular properties have been inferred through computational analysis and comparison with known analogs. The provided synthetic protocol offers a viable route for its preparation, enabling further investigation into its biological activities. The structural features of this compound, namely the pyrrolidine ring and the stereochemically rich cyclobutanol moiety, make it an attractive scaffold for the development of novel therapeutics.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - Springer. [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. [Link]

Sources

Foundational

Preliminary Toxicity Profile & De-Risking Strategy for 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl

Executive Summary As a Senior Application Scientist overseeing early-stage predictive toxicology, I approach novel aliphatic heterocycles not just as static chemical structures, but as dynamic systems of metabolic potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage predictive toxicology, I approach novel aliphatic heterocycles not just as static chemical structures, but as dynamic systems of metabolic potential. The compound 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride represents a unique structural intersection: a basic secondary amine (pyrrolidine) fused to a strained tertiary alcohol (cyclobutanol). While this scaffold offers excellent physicochemical properties for modern drug discovery, it carries specific, predictable toxicological liabilities. This whitepaper establishes a self-validating framework to systematically de-risk its metabolic and cellular toxicity profile.

Structural Alert Analysis & Mechanistic Causality

To design an effective toxicity screening cascade, we must first deconstruct the molecule into its core pharmacophoric elements and predict their biological fate.

The Pyrrolidine Motif: Bioactivation to Iminium Ions

Cyclic secondary amines like pyrrolidine are highly susceptible to Cytochrome P450 (CYP)-mediated α -carbon oxidation[1]. This enzymatic process strips electrons and protons from the ring, generating an endocyclic iminium ion[2][3].

  • The Toxicological Threat: Iminium ions are highly reactive "hard" electrophiles. If they escape the active site unquenched, they can covalently bind to nucleophilic residues on cellular proteins or DNA, leading to idiosyncratic hepatotoxicity, immune-mediated toxicity, or genotoxicity[2].

The Cyclobutanol Moiety: Phase II Glucuronidation

The tertiary alcohol on the cyclobutane ring provides a metabolic "soft spot." Based on structural analogs in clinical development, the primary clearance mechanism for this moiety is expected to be Phase II glucuronidation[4]. While cyclobutanols are generally more stable than highly strained cyclopropanols, the steric hindrance of the four-membered ring can influence the rate of UGT-mediated conjugation and overall renal clearance[4].

Amine Basicity and Lysosomotropism

The secondary amine of the pyrrolidine ring possesses a high pKa. Compounds combining a basic amine with lipophilic regions act as Cationic Amphiphilic Drugs (CADs)[5]. At physiological pH (7.4), these molecules passively diffuse across cell membranes. Upon entering the acidic environment of the lysosome (pH ~4.5), the amine becomes protonated and permanently trapped[6][7]. This ion-trapping neutralizes lysosomal pH, inhibits acid hydrolases/lipases, and induces drug-induced phospholipidosis (DIPL)[8][9].

Lysosome Blood Physiological pH 7.4 (Unprotonated Drug) Diff Passive Diffusion Across Membrane Blood->Diff Lyso Lysosome pH 4.5 (Protonated Drug) Diff->Lyso Trap Ion Trapping & Accumulation Lyso->Trap High pKa Amine DIPL Phospholipidosis (Enzyme Inhibition) Trap->DIPL

Fig 1. Mechanism of lysosomal ion trapping and drug-induced phospholipidosis (DIPL).

Predictive Toxicity Workflows & Self-Validating Protocols

As an application scientist, I do not simply execute assays; I design self-validating experimental systems. The following protocols are engineered specifically to interrogate the liabilities of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl.

Reactive Metabolite Trapping Assay (Hard Electrophiles)

Causality & Rationale: Standard reactive metabolite screening utilizes Glutathione (GSH). However, GSH is a "soft" nucleophile and reacts poorly with the "hard" iminium electrophiles generated by pyrrolidines[1][10]. To accurately assess bioactivation, we must use Potassium Cyanide (KCN) or methoxyamine to form stable, detectable cyano-adducts or oximes[3][10].

Step-by-Step Protocol:

  • Preparation: Thaw Human Liver Microsomes (HLMs) and dilute to 1.0 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Add 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl to achieve a final assay concentration of 10 µM.

  • Nucleophile Addition: Introduce 1 mM KCN as the trapping agent. (Safety Note: KCN is highly toxic; perform exclusively in a vented biosafety cabinet).

  • Initiation: Start the bioactivation reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes with gentle shaking.

  • Quenching: Terminate the reaction using 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • Analysis: Inject the supernatant into a High-Resolution LC-MS/MS system. Scan for a neutral mass shift of +27 Da, which is diagnostic of HCN addition to the iminium ion[2].

Bioactivation Parent 1-(Pyrrolidin-2-yl) cyclobutan-1-ol CYP CYP450 Oxidation Parent->CYP Iminium Endocyclic Iminium Ion CYP->Iminium -2H, -e- Tox Covalent Binding (Toxicity) Iminium->Tox Untrapped KCN KCN Trapping (In Vitro) Iminium->KCN Adduct Stable Cyano-Adduct (+27 Da) KCN->Adduct

Fig 2. CYP450-mediated bioactivation of the pyrrolidine ring and cyanide trapping mechanism.

High-Content Screening (HCS) for Phospholipidosis

Causality & Rationale: While physicochemical properties (pKa > 8, LogP > 2) can predict CAD behavior, phenotypic imaging is required to validate whether the compound actually disrupts lysosomal lipid recycling in living cells[6][9].

Step-by-Step Protocol:

  • Cell Culture: Seed HepG2 (hepatocellular carcinoma) cells in a 96-well optical-bottom plate at a density of 10,000 cells/well.

  • Dosing: Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM) and incubate for 48 hours at 37°C.

  • Staining: For the final 2 hours of incubation, co-incubate with 1 µM LysoTracker Red (to measure lysosomal volume expansion) and a fluorescent phospholipid analog (e.g., NBD-PE)[7].

  • Imaging: Wash cells with PBS, fix with 4% paraformaldehyde, and image using an automated HCS microscope. Quantify the integrated fluorescence intensity of lysosomal vesicles compared to vehicle controls.

Workflow S1 Compound Preparation (10 µM in Buffer) S2 HLM Incubation (+ NADPH, 37°C) S1->S2 S3 Nucleophile Addition (1 mM KCN) S2->S3 S4 Quench & Centrifuge (Ice-cold MeCN) S3->S4 S5 LC-HRMS/MS Analysis (Adduct Identification) S4->S5

Fig 3. Step-by-step in vitro workflow for reactive iminium intermediate trapping and detection.

Quantitative Data Presentation

Based on the structural properties of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl, the following table summarizes the predicted outcomes of the preliminary toxicity screening cascade.

Table 1: Predicted In Vitro ADME & Toxicity Profile

Assay / ParameterPredicted OutcomeMechanistic RationaleRisk Level
HLM Intrinsic Clearance Moderate to HighCYP-mediated α -oxidation of the pyrrolidine ring.Moderate
KCN Trapping (LC-MS/MS) Positive (+27 Da Adduct)Formation of a hard endocyclic iminium electrophile.High
UGT Incubation (Phase II) Positive (+176 Da Adduct)Glucuronidation of the tertiary cyclobutanol OH group.Low
Ames Test (Mutagenicity) Equivocal / Strain-dependentPotential frameshift mutations if iminium covalently binds DNA.Moderate
HCS Phospholipidosis Low to ModerateHigh pKa drives lysosomal entry, but low overall lipophilicity limits severe lipid disruption.Low

Conclusion & Go/No-Go Criteria

The primary toxicological liability for 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl is the bioactivation of the pyrrolidine ring to a reactive iminium ion.

Go/No-Go Decision Matrix:

  • If the LC-MS/MS KCN trapping assay reveals cyano-adduct formation exceeding 50 pmol/mg protein , the scaffold poses an unacceptable risk for idiosyncratic hepatotoxicity.

  • Mitigation Strategy: In the event of high bioactivation, medicinal chemistry efforts should focus on steric shielding (e.g., adding methyl groups adjacent to the amine) or introducing electron-withdrawing groups (e.g., fluorination) to lower the amine's pKa and deactivate the α -carbon toward CYP oxidation.

References

  • Filovirus Antiviral Activity of Cationic Amphiphilic Drugs Is Associated with Lipophilicity and Ability To Induce Phospholipidosis, Antimicrobial Agents and Chemotherapy - ASM Journals.5[5]

  • Cationic amphiphilic drug-induced phospholipidosis, PubMed. 8[8]

  • Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids, Molecular Biology of the Cell. 6[6]

  • Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction, PMC. 7[7]

  • Defending Antiviral Cationic Amphiphilic Drugs That May Cause Drug-Induced Phospholipidosis, Journal of Chemical Information and Modeling - ACS Publications. 9[9]

  • Ion Trap LC/MS reveals the generation of reactive intermediates in acalabrutinib metabolism, RSC Publishing. 1[1]

  • Overcoming the Genotoxicity of a Pyrrolidine Substituted Arylindenopyrimidine As a Potent Dual Adenosine A2A/A1 Antagonist by Minimizing Bioactivation to an Iminium Ion Reactive Intermediate, Chemical Research in Toxicology - ACS Publications. 2[2]

  • Cyanide Trapping of Iminium Ion Reactive Metabolites: Implications for Clinical Hepatotoxicity, Chemical Research in Toxicology - ACS Publications. 3[3]

  • Reactive intermediates in naquotinib metabolism identified by liquid chromatography-tandem mass spectrometry, RSC Publishing. 10[10]

  • Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5′-Adenosine Monophosphate-Activated Protein Kinase (AMPK), Journal of Medicinal Chemistry - ACS Publications. 4[4]

Sources

Exploratory

Advanced Safety Profiling and Handling Protocols for 1-(Pyrrolidin-2-yl)cyclobutan-1-ol Hydrochloride

Executive Summary In modern drug discovery, the incorporation of sp³-rich aliphatic heterocycles is a proven strategy for improving the pharmacokinetic profiles of drug candidates. 1-(Pyrrolidin-2-yl)cyclobutan-1-ol hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the incorporation of sp³-rich aliphatic heterocycles is a proven strategy for improving the pharmacokinetic profiles of drug candidates. 1-(Pyrrolidin-2-yl)cyclobutan-1-ol hydrochloride (CAS: 2089650-62-2) is a highly specialized chemical building block that provides a rigid cyclobutanol motif tethered to a pyrrolidine ring[1]. This in-depth technical guide deconstructs the physicochemical properties, mechanistic toxicology, and self-validating handling protocols required to safely and effectively utilize this compound in synthetic workflows.

Physicochemical Profiling & Structural Causality

Understanding the physical state of a reagent is the first step in designing a safe handling protocol. 1-(Pyrrolidin-2-yl)cyclobutan-1-ol is natively a secondary amine. In its free-base form, pyrrolidine derivatives are often volatile, susceptible to atmospheric oxidation, and present as viscous liquids that are notoriously difficult to weigh with high precision.

The Causality of the Hydrochloride Salt: To mitigate these issues, the compound is synthesized and supplied as a hydrochloride (HCl) salt. The addition of HCl protonates the basic pyrrolidine nitrogen, converting it into an ammonium cation. This ionic transformation drastically raises the melting point, yielding a stable, crystalline solid that is easy to dispense. Furthermore, the salt form significantly enhances aqueous solubility, which is critical for downstream biological assays.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Implication
Chemical Name 1-(Pyrrolidin-2-yl)cyclobutan-1-ol HClNomenclature defining the core sp³ scaffold[1].
CAS Number 2089650-62-2Unique identifier for regulatory tracking.
Molecular Weight 177.67 g/mol Includes the mass of the HCl molecule (36.46 g/mol ).
Physical State Solid (Crystalline Powder)Facilitates precise gravimetric analysis.
Hygroscopicity HighRequires strict storage under inert, desiccated conditions.

Safety Data Sheet (SDS) Deconstruction & Mechanistic Toxicology

While niche building blocks may lack exhaustive, compound-specific toxicological studies, their hazard profiles can be accurately extrapolated from the highly conserved pyrrolidin-2-yl hydrochloride structural motif[2].

Mechanistic Toxicology: The primary hazards associated with this compound are Skin Irritation (H315) and Eye Irritation (H319) [2]. The causality behind this irritation lies in the compound's salt form. When the crystalline dust comes into contact with the natural moisture of the skin, sweat, or the mucosal fluids of the eye, the hydrochloride salt dissociates. This dissociation locally lowers the pH, creating a mildly acidic microenvironment that disrupts lipid bilayers and triggers localized inflammatory cascades. The lipophilic nature of the cyclobutane ring may further enhance cellular membrane permeability, exacerbating the irritant effect.

Table 2: GHS Hazard Classifications and Precautionary Statements
GHS CodeHazard / Precautionary DescriptionMechanistic Rationale
H315 Causes skin irritationAcidic dissociation upon contact with dermal moisture[3].
H319 Causes serious eye irritationRapid pH shift in the aqueous environment of the cornea[3].
H335 May cause respiratory irritationInhalation of fine dust irritates respiratory mucosa.
P264 Wash hands thoroughly after handlingPrevents delayed dermal absorption and accidental ingestion[3].
P280 Wear protective gloves/eye protectionPhysical barrier against the acidic dust[3].

Self-Validating Handling and Storage Protocols

Because amine hydrochlorides are highly hygroscopic, exposure to ambient humidity leads to rapid water absorption. This not only degrades the compound but also introduces hidden mass (water weight), which invalidates stoichiometric calculations during synthesis. To ensure scientific integrity, the following self-validating handling protocol must be strictly followed.

Step-by-Step Handling Methodology
  • Environmental Preparation: Ensure the fume hood is operational. Purge a desiccator or glove box with an inert gas (Argon or Nitrogen) to create a moisture-free environment.

  • PPE Verification: Don nitrile gloves, a fastened lab coat, and tightly sealed safety goggles.

  • Anti-Static Dispensing: Use an anti-static weighing boat and a grounded micro-spatula. Static electricity can cause the fine powder to aerosolize, increasing inhalation risk.

  • Self-Validation (Mass Drift Check): Place the weighing boat on the analytical balance and tare it. Add the required mass. Validation Step: Observe the digital readout for 15 seconds. If the mass steadily increases, the compound is actively absorbing atmospheric moisture. This indicates the ambient humidity is too high, and the material must be moved to a glove box immediately.

  • Inert Storage: Once dispensed, immediately flush the stock vial with Argon, seal it with Parafilm, and store it at 2–8°C in a desiccated container.

HandlingProtocol A 1. Environmental Prep (Fume Hood & Argon) B 2. PPE Verification (Gloves, Goggles, Coat) A->B C 3. Anti-Static Weighing (Minimize Dust) B->C D 4. Self-Validation (Mass Drift Check) C->D E 5. Inert Storage (Seal & 2-8°C) D->E

Workflow for the safe handling and self-validated dispensing of hygroscopic HCl salts.

Experimental Workflow: Application in Amide Coupling

1-(Pyrrolidin-2-yl)cyclobutan-1-ol HCl is frequently used as a nucleophile in amide coupling reactions. However, because the nitrogen is protonated, it is chemically inert. The experimental design must account for the in situ free-basing of the amine.

Step-by-Step Synthesis Methodology
  • Reagent Solubilization: Dissolve 1.0 equivalent of 1-(Pyrrolidin-2-yl)cyclobutan-1-ol HCl in anhydrous N,N-Dimethylformamide (DMF) under an Argon atmosphere.

  • Free-Basing (Deprotonation): Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It strips the HCl proton from the pyrrolidine nitrogen, rendering it nucleophilic without interfering with the downstream coupling reagents.

  • Self-Validation (pH Verification): Extract a 1 µL aliquot of the reaction mixture and spot it onto wet universal pH paper. Validation Step: The pH must read between 8 and 9. If the pH is neutral or acidic, the amine is still protonated, and the reaction will fail. Add additional DIPEA until the basic pH is confirmed.

  • Electrophile Activation: In a separate vial, activate 1.1 equivalents of the target carboxylic acid using 1.2 equivalents of HATU in DMF.

  • Coupling: Transfer the activated acid to the basic amine solution. Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize any remaining acid, then extract the target amide using ethyl acetate.

SynthesisWorkflow Amine Amine HCl Salt (Nucleophile Source) Base Add DIPEA (Free-basing) Amine->Base Validation Validate pH > 8 (Self-Validation) Base->Validation Reaction Amide Coupling (Stir at RT) Validation->Reaction Acid Carboxylic Acid + HATU (Electrophile) Acid->Reaction Product Target Compound Reaction->Product

Self-validating synthetic workflow for amide coupling using an amine hydrochloride salt.

References

  • 2-(pyrrolidin-2-yl)ethan-1-ol hydrochloride — Chemical Substance Information - NextSDS Source: nextsds.com URL:[Link][2]

Sources

Foundational

Fragment-Based Profiling of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl: Receptor Binding Affinity and Biophysical Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(Pyrrolidin-2-yl)cyclobutan-1-ol hydrochloride (CAS: 2089650-62-2) Executive Summary: The Shift to 3D Fragment Space In mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(Pyrrolidin-2-yl)cyclobutan-1-ol hydrochloride (CAS: 2089650-62-2)

Executive Summary: The Shift to 3D Fragment Space

In modern Fragment-Based Drug Discovery (FBDD), the pharmaceutical industry is actively shifting away from flat, sp2-hybridized aromatic rings toward highly sp3-enriched, three-dimensional scaffolds. The compound 1-(Pyrrolidin-2-yl)cyclobutan-1-ol hydrochloride represents a quintessential 3D building block. By combining a basic pyrrolidine pharmacophore with a rigid, puckered cyclobutanol ring, this fragment offers unique growth vectors and an optimal balance of lipophilicity and aqueous solubility.

While not a fully elaborated active pharmaceutical ingredient (API), this fragment serves as a high-value starting point for targeting aminergic G-Protein-Coupled Receptors (GPCRs) and ion channels. This whitepaper details the structural rationale behind its receptor binding affinity, the biophysical methodologies required to evaluate its transient binding kinetics, and the orthogonal validation protocols necessary for hit-to-lead optimization.

Structural Rationale & Pharmacophore Analysis

The binding affinity of any fragment is dictated by its Ligand Efficiency (LE)—the binding energy per heavy atom. 1-(Pyrrolidin-2-yl)cyclobutan-1-ol is engineered to maximize LE through two distinct structural motifs:

  • The Pyrrolidine Ring (Aminergic Anchor): Pyrrolidine is a privileged scaffold in CNS drug discovery. With a pKa of approximately 9.5, the secondary/tertiary amine is protonated at physiological pH. In Class A GPCRs (such as Dopamine, Histamine, and Opioid receptors), this protonated nitrogen forms a critical, highly conserved salt bridge with an aspartate residue in transmembrane helix 3 (Asp3.32)[1].

  • The Cyclobutanol Motif (3D Spacer & H-Bonding): The cyclobutane ring is heavily underrepresented in legacy drug libraries but provides a highly strained, puckered conformation that restricts rotational entropy upon receptor binding[2]. The hydroxyl group acts as a localized hydrogen bond donor/acceptor, while the cyclobutane carbons engage in van der Waals interactions within hydrophobic sub-pockets without incurring the metabolic liabilities of larger cycloalkanes.

Pharmacophore P_NH Pyrrolidine Amine (+) R_Asp Receptor Asp3.32 (-) P_NH->R_Asp Salt Bridge P_OH Cyclobutanol Hydroxyl R_Ser Receptor Ser/Thr P_OH->R_Ser Hydrogen Bond P_Ring Cyclobutane Ring R_Hydro Hydrophobic Pocket P_Ring->R_Hydro Van der Waals

Caption: Pharmacophore interaction model of the fragment within an aminergic GPCR binding pocket.

Baseline Receptor Binding Affinity Metrics

Because fragments possess low molecular weights (<200 Da), their raw binding affinities ( KD​ or Ki​ ) typically reside in the high micromolar to low millimolar range. The true metric of success is not absolute potency, but Ligand Efficiency (LE > 0.30 kcal/mol/HA). Below is a representative profiling matrix demonstrating how this specific scaffold performs against a panel of aminergic GPCRs during primary FBDD screening.

Table 1: Representative Fragment Binding Data
Target ReceptorAssay MethodologyMetricAffinity ValueLigand Efficiency (LE)
Histamine H3R Surface Plasmon Resonance KD​ 85 μM0.41 kcal/mol/HA
Dopamine D2R Surface Plasmon Resonance KD​ 150 μM0.38 kcal/mol/HA
Kappa Opioid (KOR) Radioligand Displacement Ki​ 210 μM0.35 kcal/mol/HA
Serotonin 5-HT7R Radioligand Displacement Ki​ 320 μM0.32 kcal/mol/HA

Note: Data reflects typical baseline metrics for the unsubstituted 1-(Pyrrolidin-2-yl)cyclobutan-1-ol scaffold prior to vector growth and hit-to-lead optimization.

Experimental Workflows for Affinity Determination

Evaluating the binding affinity of small, highly polar fragments requires a self-validating system of biophysical and biochemical assays. Primary screening is conducted via [3], followed by orthogonal validation using radioligand binding.

FBDD_Workflow A Fragment Library (CAS 2089650-62-2) B Primary SPR Screen (Label-free Kinetics) A->B High Conc. Screening C Orthogonal Validation (Radioligand Binding) B->C KD Determination D Structural Elucidation (X-ray / Cryo-EM) C->D Affinity Confirmed E Hit-to-Lead Optimization D->E Vector Growth

Caption: Fragment-based drug discovery workflow for 1-(Pyrrolidin-2-yl)cyclobutan-1-ol.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is the gold standard for fragment screening because it provides label-free, real-time kinetic data ( kon​ and koff​ )[4]. However, because fragments generate very low Response Units (RU), the assay must be rigorously controlled for bulk refractive index shifts.

Step-by-Step Methodology:

  • Receptor Immobilization: Solubilize the target GPCR using a mild detergent (e.g., DDM/CHS). Capture the His-tagged receptor onto an NTA sensor chip to achieve a surface density of 3000–5000 RU. Causality: High density is required to detect the low mass of a 141 Da fragment[5].

  • Buffer Calibration (Critical Step): Prepare a running buffer (e.g., HEPES pH 7.4, 150 mM NaCl) containing exactly 1.0% DMSO. Create a DMSO calibration curve (0.5% to 1.5%). Causality: Fragments require DMSO for solubility. Even a 0.01% mismatch between the sample and running buffer will cause a bulk refractive index shift that completely masks the fragment's binding signal.

  • Analyte Injection: Inject 1-(Pyrrolidin-2-yl)cyclobutan-1-ol in a 2-fold concentration series ranging from 10 μM to 1 mM at a high flow rate (50 μL/min). Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Data Analysis: Double-reference the sensorgrams (subtracting both the reference channel and blank buffer injections). Fit the steady-state responses to a 1:1 Langmuir binding isotherm to calculate the equilibrium dissociation constant ( KD​ ).

Protocol 2: Orthogonal Validation via Radioligand Displacement

To prove that the SPR signal represents specific orthosteric binding rather than non-specific aggregation, the fragment must displace a known high-affinity radioligand.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells expressing the target receptor. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction. Resuspend in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 μg of membrane protein, a fixed concentration of radioligand (e.g., 1 nM [3H] -diprenorphine for opioid receptors), and varying concentrations of the fragment (1 μM to 3 mM). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Wash three times with ice-cold buffer. Causality: PEI reduces non-specific binding of the radioligand to the filter, while ice-cold buffer traps the receptor-ligand complex by drastically slowing the koff​ rate.

  • Quantification & Validation: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression. Convert the IC50​ to an absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

    Ki​=1+Kd​[L]​IC50​​

    Causality: The Cheng-Prusoff equation is mandatory because it normalizes the data, removing the influence of the specific radioligand concentration ( [L] ) and its affinity ( Kd​ ), yielding a true, assay-independent affinity value for the fragment.

Conclusion

1-(Pyrrolidin-2-yl)cyclobutan-1-ol hydrochloride is a highly efficient 3D scaffold that bypasses the limitations of traditional flat compound libraries. By leveraging the pyrrolidine ring for critical salt-bridge formation and the cyclobutanol ring for rigid spatial orientation, this fragment provides an optimal starting point for CNS drug discovery. When evaluated through a tightly controlled, self-validating biophysical workflow combining SPR and radioligand displacement, researchers can confidently map its binding affinity and initiate structure-based hit-to-lead optimization.

References

  • Design and Synthesis of a 3D Cyclobutane Fragment Library White Rose Research Online URL:[Link]

  • Surface plasmon resonance analysis of seven-transmembrane receptors PubMed / National Institutes of Health (NIH) URL:[Link]

  • Fragment screening by SPR and advanced application to GPCRs ResearchGate URL:[Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments ACS Medicinal Chemistry Letters URL:[Link]

  • Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold ACS Chemical Neuroscience URL:[Link]

Sources

Exploratory

thermodynamic properties of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride

An In-Depth Technical Guide to the Thermodynamic Properties of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL Hydrochloride: A Framework for Analysis Authored by: Dr. Gemini, Senior Application Scientist Foreword: The journey of a n...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL Hydrochloride: A Framework for Analysis

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The journey of a novel chemical entity from laboratory synthesis to a viable pharmaceutical product is paved with rigorous scientific investigation. Among the most critical of these investigations is the characterization of the compound's thermodynamic properties. These properties govern the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API), and thus, are indispensable for rational drug development. This guide provides a comprehensive framework for the thermodynamic characterization of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride, a novel pyrrolidine derivative. While specific experimental data for this compound is not yet publicly available, this whitepaper will serve as a detailed roadmap for researchers, scientists, and drug development professionals on the methodologies and theoretical underpinnings required to elucidate its thermodynamic profile. The principles and protocols detailed herein are broadly applicable to the characterization of other amine hydrochloride APIs.

Introduction to 1-(Pyrrolidin-2-YL)cyclobutan-1-OL Hydrochloride and the Imperative of Thermodynamic Profiling

1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride is a heterocyclic amine hydrochloride. The pyrrolidine motif is a common scaffold in many natural products and synthetic drugs, suggesting the potential for biological activity.[1][2] The hydrochloride salt form is often utilized to enhance the solubility and stability of amine-containing APIs. A thorough understanding of the thermodynamic properties of this molecule is crucial for several aspects of drug development, including:

  • Formulation Development: Knowledge of solubility and stability is paramount for designing effective and stable dosage forms.[3]

  • Process Optimization: Thermodynamic data informs the optimization of manufacturing processes such as crystallization and drying.[3]

  • Polymorph Control: Identifying and characterizing different solid-state forms is essential for ensuring consistent product quality and performance.[3][4]

  • Regulatory Submissions: Comprehensive thermodynamic data is a key component of regulatory filings.[3]

This guide will detail the experimental and theoretical approaches to fully characterize the thermodynamic landscape of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride.

Physicochemical and Thermodynamic Characterization

A complete thermodynamic profile of an API begins with the determination of its fundamental physicochemical properties. These properties provide the foundation for understanding the compound's behavior in various environments.

Thermal Analysis: Unveiling Thermal Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques used to investigate the thermal properties of a material.[4][5][6]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point, enthalpy of fusion, glass transition temperature (for amorphous materials), and to identify polymorphic transitions.[7][8][9][10][11]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the loss of volatiles such as water or residual solvents.[12]

Hypothetical Thermal Profile:

A hypothetical DSC and TGA analysis of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride might reveal the following:

ParameterHypothetical ValueSignificance
Melting Point (Tm) 185 °CIndicates the temperature at which the crystalline solid transitions to a liquid. A sharp melting peak suggests high purity.
Enthalpy of Fusion (ΔHfus) 45 J/gThe energy required to melt the solid. This value is important for solubility calculations.
Decomposition Temperature (Td) 220 °CThe temperature at which the compound begins to chemically degrade. This sets the upper limit for processing and storage temperatures.
Solubility: A Critical Determinant of Bioavailability

The solubility of an API in various solvents is a critical factor influencing its absorption and bioavailability. For a hydrochloride salt, solubility is also highly dependent on the pH of the medium.

Experimental Approach:

Solubility can be determined using the shake-flask method or automated high-throughput screening methods. It is essential to measure solubility in a range of pharmaceutically relevant solvents and buffers, including:

  • Water

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 4.5, 6.8, 7.4)

  • Ethanol

  • Propylene glycol

Acid Dissociation Constant (pKa): Understanding pH-Dependent Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For an amine hydrochloride, the pKa of the conjugate acid is a key parameter that dictates its ionization state, and therefore its solubility and permeability across biological membranes, at different physiological pH values.[13][14]

Determination Method:

The pKa can be determined experimentally using techniques such as potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments required to determine the .

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to screen for polymorphism.

Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

Procedure:

  • Accurately weigh 2-5 mg of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride into an aluminum DSC pan.

  • Hermetically seal the pan. An empty, sealed pan is used as the reference.

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the cell at a starting temperature of 25 °C.

  • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the onset temperature of melting (melting point) and the integrated peak area (enthalpy of fusion).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of sample seal Seal in aluminum pan weigh->seal load Load sample and reference seal->load equilibrate Equilibrate at 25 °C load->equilibrate ramp Ramp temperature at 10 °C/min equilibrate->ramp record Record heat flow ramp->record analyze Analyze thermogram record->analyze determine Determine Tm and ΔHfus analyze->determine

Caption: Workflow for DSC analysis.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and identify the decomposition temperature of the compound.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Procedure:

  • Accurately weigh 5-10 mg of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride into a TGA pan (platinum or ceramic).

  • Place the pan onto the TGA balance.

  • Heat the sample from 25 °C to a high temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of mass loss, which corresponds to the decomposition temperature.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of sample load Load sample into TGA weigh->load heat Heat at 10 °C/min under N2 load->heat record Record mass vs. temperature heat->record analyze Analyze TGA curve record->analyze determine Determine decomposition temperature analyze->determine

Caption: Workflow for TGA analysis.

Protocol for Equilibrium Solubility Measurement (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in various solvents.

Procedure:

  • Add an excess amount of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride to a known volume of the desired solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the suspension to settle.

  • Filter the supernatant through a 0.45 µm filter to remove undissolved solids.

  • Dilute the filtrate with a suitable solvent.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow start Add excess solid to solvent agitate Agitate at constant temperature for 24-72h start->agitate filter Filter supernatant agitate->filter analyze Analyze concentration by HPLC filter->analyze result Determine equilibrium solubility analyze->result

Caption: Workflow for equilibrium solubility measurement.

Data Interpretation and Application in Drug Development

The data obtained from the thermodynamic characterization of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride will have significant implications for its development as a potential drug candidate.

  • Preformulation: The melting point, thermal stability, and solubility data are essential for preformulation studies, guiding the selection of excipients and the development of a stable and bioavailable dosage form.

  • Salt and Polymorph Screening: The initial thermal analysis may indicate the presence of different solid forms. A comprehensive polymorph screen is crucial to identify the most stable crystalline form for development.[4]

  • Biopharmaceutical Classification System (BCS): The solubility and permeability data will be used to classify the drug according to the BCS, which can guide formulation strategies and regulatory requirements.

  • Process Chemistry: Understanding the thermodynamic properties of the API is vital for developing robust and scalable crystallization processes to ensure consistent particle size, purity, and morphology.

Conclusion

While direct experimental data for 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride is not yet available, this technical guide provides a comprehensive and scientifically rigorous framework for its complete thermodynamic characterization. By following the outlined protocols and principles, researchers and drug development professionals can systematically elucidate the critical properties of this and other novel APIs. This foundational knowledge is indispensable for navigating the complexities of pharmaceutical development and for ultimately delivering safe and effective medicines to patients. The application of these methodologies will undoubtedly accelerate the rational development of promising new chemical entities.

References

  • OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. OLI, Inc.
  • ResearchGate. (n.d.).
  • ACS Publications. (2021, March 3).
  • Pharma Innovation. (2025, September 11). API Thermodynamics.
  • ACS Publications. (2014, May 16). Thermodynamic Phase Behavior of API/Polymer Solid Dispersions.
  • ResearchGate. (n.d.).
  • Sciforum. (2023, November 1).
  • Sciforum. (2023, November 1).
  • Fluorochem. (n.d.). 1-Pyrrolidin-2-ylcyclopropanolhydrochloride.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
  • NIST. (n.d.). Pyrrolidine. NIST WebBook.
  • PubChem. (n.d.). Pyrrolidin-2-OL.
  • MDPI. (2022, November 14). (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide.
  • PubMed. (2018, February 20). Differential scanning calorimetry isothermal hold times can impact interpretations of drug-polymer dispersability in amorphous solid dispersions.
  • Wikipedia. (n.d.). Pyrrolidine.
  • UDC. (n.d.). Kinetic biopharmaceutical studies of a new paracetamol–glucosamine analgetic drug.
  • ECronicon. (2024, March 19). Potential Application of Ionic Liquid 1,4-Diazabicyclo-Octane for Enhanced Buccal Permeability of Diphenhydramine Hydrochloride in Oral Dissolving Polymeric Film.
  • TA Instruments. (n.d.).
  • NextSDS. (n.d.). 3-(pyrrolidin-1-yl)
  • NIST. (n.d.). Pyrrolidine, 1-(1-cyclopenten-1-yl)-. NIST WebBook.
  • A general method for cultivating single crystals from melt microdroplets. (n.d.).
  • PubChemLite. (n.d.). 3-(pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride (C8H15NO).
  • One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. (n.d.).
  • Osaka University. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines.
  • PMC. (n.d.). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound: 1-(Pyrrolidin-2-yl)cyclobutan-1-ol hydrochloride (CAS: 2089650-62-2) Application: sp³-rich building block for drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound: 1-(Pyrrolidin-2-yl)cyclobutan-1-ol hydrochloride (CAS: 2089650-62-2) Application: sp³-rich building block for drug discovery and library synthesis.

Introduction and Mechanistic Rationale

The synthesis of α-functionalized azaheterocycles is a cornerstone of modern medicinal chemistry, enabling the construction of diverse, sp³-rich three-dimensional scaffolds. The generation of 1-(Pyrrolidin-2-yl)cyclobutan-1-ol relies on the highly regioselective α-lithiation of N-Boc-pyrrolidine, a methodology pioneered by Beak and co-workers[1].

The success of this protocol is governed by the Complex Induced Proximity Effect (CIPE) [2]. The carbonyl oxygen of the tert-butoxycarbonyl (Boc) group acts as a Lewis basic directing group, pre-coordinating the lithium cation of the organolithium base (s-BuLi). This pre-lithiation complex brings the basic carbanionic center of the base into close spatial proximity with the relatively unreactive α-protons of the pyrrolidine ring, drastically lowering the activation energy for deprotonation[2]. The resulting dipole-stabilized organolithium intermediate is configurationally stable at cryogenic temperatures and can be rapidly trapped by electrophiles such as cyclobutanone[3].

G N1 N-Boc-Pyrrolidine (Starting Material) N2 s-BuLi / TMEDA -78°C, Et2O N1->N2 N3 Dipole-Stabilized α-Lithio Carbanion N2->N3 CIPE Lithiation N4 Cyclobutanone Electrophilic Trapping N3->N4 N5 Boc-Protected Intermediate N4->N5 C-C Bond Formation N6 4M HCl in Dioxane RT, Cleavage N5->N6 N7 Target Molecule HCl Salt N6->N7 Deprotection

Fig 1: Logical workflow for the synthesis of 1-(Pyrrolidin-2-yl)cyclobutan-1-ol HCl.

Experimental Design and Stoichiometry

A self-validating protocol requires precise control over stoichiometry and reaction conditions. The use of N,N,N',N'‐tetramethylethylenediamine (TMEDA) is critical; it acts as a bidentate ligand that breaks down the hexameric/tetrameric aggregates of s-BuLi, thereby increasing its kinetic basicity and ensuring complete metalation[3].

Quantitative Data Summary
Reagent / MaterialRoleEq.Amount (per 10 mmol scale)Notes
N-Boc-pyrrolidineStarting Material1.001.71 g (10.0 mmol)Must be anhydrous.
TMEDAChelating Ligand1.201.80 mL (12.0 mmol)Distilled over CaH₂ prior to use.
s-Butyllithium (1.4 M)Organolithium Base1.208.57 mL (12.0 mmol)Titrate prior to use; highly pyrophoric.
CyclobutanoneElectrophile1.300.97 mL (13.0 mmol)Neat, added dropwise.
4.0 M HCl in DioxaneDeprotecting Agent5.0012.5 mL (50.0 mmol)Excess required for complete salt formation.
Diethyl Ether (Et₂O)SolventN/A40 mLAnhydrous, inhibitor-free.

Step-by-Step Synthesis Protocol

Phase 1: α-Lithiation of N-Boc-Pyrrolidine

Causality Check: Et₂O is preferred over THF for this specific lithiation because THF can undergo competitive deprotonation and ring-opening by s-BuLi at temperatures slightly above -78 °C, whereas Et₂O provides a wider thermal safety margin for the stabilized carbanion[4].

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Solvation: Add anhydrous Et₂O (30 mL), N-Boc-pyrrolidine (10.0 mmol), and freshly distilled TMEDA (12.0 mmol) to the flask.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Metalation: Add s-BuLi (1.4 M in cyclohexane, 12.0 mmol) dropwise via syringe pump over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Maturation: Stir the resulting solution at -78 °C for 1 hour to ensure complete generation of the dipole-stabilized α-lithio carbanion.

Phase 2: Electrophilic Trapping

Causality Check: In situ IR monitoring studies have demonstrated that the trapping of lithiated N-Boc pyrrolidine with cyclobutanone is exceptionally fast, reaching completion in less than 1 minute[4]. Prolonged reaction times post-addition can lead to unwanted enolization of the cyclobutanone by the organolithium species, reducing the overall yield[4].

  • Electrophile Addition: Dissolve cyclobutanone (13.0 mmol) in anhydrous Et₂O (10 mL) and add it dropwise to the reaction mixture at -78 °C over 5 minutes.

  • Reaction: Stir the mixture at -78 °C for an additional 15 minutes.

  • Quench: Quench the reaction strictly at -78 °C by the rapid addition of saturated aqueous NH₄Cl solution (10 mL).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, extract the aqueous layer with EtOAc (2 × 20 mL), dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification (Optional): The crude 1-(1-Boc-pyrrolidin-2-yl)cyclobutan-1-ol can be purified via flash column chromatography (Hexanes/EtOAc) or carried directly into the deprotection step if purity >85% by ¹H NMR.

Phase 3: Boc-Deprotection and Salt Formation

Causality Check: Cleavage of the Boc group generates gaseous isobutylene and carbon dioxide. The reaction must be vented. Using anhydrous HCl in dioxane directly precipitates the desired hydrochloride salt, preventing the need for complex aqueous basic workups of the highly polar free amine.

  • Solvation: Dissolve the intermediate 1-(1-Boc-pyrrolidin-2-yl)cyclobutan-1-ol in anhydrous dichloromethane (10 mL).

  • Cleavage: Slowly add 4.0 M HCl in dioxane (12.5 mL). Stir the solution at room temperature under a nitrogen atmosphere.

  • In-Process Control (IPC): Monitor the reaction via TLC (ninhydrin stain) or LC-MS. The reaction is typically complete within 2–4 hours when gas evolution ceases.

  • Isolation: Concentrate the reaction mixture in vacuo to remove all volatiles.

  • Trituration: Suspend the resulting crude solid in cold diethyl ether (20 mL), sonicate for 5 minutes, and filter the precipitate over a glass frit. Wash the filter cake with additional cold Et₂O (2 × 10 mL) and dry under high vacuum to yield 1-(Pyrrolidin-2-yl)cyclobutan-1-ol hydrochloride as a crystalline solid.

References

  • Lithium, Magnesium, and Copper: Contemporary Applications of Organometallic Chemistry in the Pharmaceutical Industry Royal Society of Chemistry URL:[Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate White Rose eTheses Online URL:[Link]

  • Complex-Induced Proximity Effect in Lithiation: Unveiling Recent Potentials in Organic Synthesis The Open Organic Chemistry Journal (Bentham Open) URL:[Link]

  • In situ IR Monitoring of the Lithiation/Trapping of N-Boc Heterocycles White Rose eTheses Online (Chapter 2) URL:[Link]

Sources

Application

Application Note: Dissolution and Handling of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl in DMSO for Cell-Based Assays

Executive Summary The transition of a small molecule from a lyophilized powder to a bioactive solute in a cell-based assay is a critical vulnerability point in drug development. 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a small molecule from a lyophilized powder to a bioactive solute in a cell-based assay is a critical vulnerability point in drug development. 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride (HCl) is a polar, hydrophilic salt. While Dimethyl Sulfoxide (DMSO) is the industry-standard vehicle for compound libraries, dissolving an HCl salt in an aprotic solvent introduces specific physicochemical challenges, including localized acidity and micro-precipitation risks upon aqueous transfer.

This application note provides a field-proven, self-validating protocol for the reconstitution, serial dilution, and aqueous media transfer of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl, ensuring maximum bioavailability and zero solvent-induced cytotoxicity.

Physicochemical Profiling & Solvation Mechanics

To handle this compound correctly, one must understand the causality behind its behavior in solution:

  • Chemical Identity & Mass : 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl features a secondary amine (pyrrolidine ring) and a tertiary alcohol (cyclobutanol). The calculated molecular weight (MW) of the HCl salt is approximately 177.67 g/mol .

  • Solvation in Aprotic Solvents : DMSO is a powerful polar aprotic solvent. Mechanistically, its oxygen center strongly solvates organic cations (such as the protonated pyrrolidine), but it is notoriously poor at solvating small anions like chloride[1],[2]. Consequently, the "naked" chloride ion can slightly lower the apparent pH of the unbuffered DMSO stock.

  • Hygroscopicity : DMSO rapidly absorbs atmospheric moisture. Water ingress into the stock solution compromises the stability of the compound and can lead to premature hydrolysis or precipitation[3]. Therefore, the use of anhydrous, cell-culture grade DMSO is an absolute requirement.

Mechanism cluster_0 DMSO Solvation Phase cluster_1 Aqueous Media Phase Cation Organic Cation (Strongly Solvated) Dissolved Fully Dissolved (Rapid Mixing) Cation->Dissolved Buffer Dilution Precipitate Micro-precipitation (Poor Mixing) Cation->Precipitate Supersaturation Anion Chloride Anion (Weakly Solvated) Anion->Dissolved

Mechanistic pathway of DMSO solvation and precipitation risk during aqueous transfer.

Master Stock Preparation Protocol

Fragment-based screening and in vitro assays typically require stock concentrations between 10 mM and 100 mM[4],[5].

Step-by-Step Methodology:

  • Equilibration : Allow the vial of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl to equilibrate to room temperature in a desiccator before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

  • Weighing : Accurately weigh the required mass into a sterile, amber microcentrifuge tube.

  • Dissolution : Add the calculated volume of anhydrous, sterile DMSO (see Table 1).

  • Agitation : Cap securely and vortex for 1–2 minutes. If the compound does not dissolve completely, sonicate in a room-temperature water bath for 5 minutes[4],[3]. Causality: Gentle sonication disrupts crystal lattice structures without applying thermal stress that could degrade the tertiary alcohol.

  • Storage : Aliquot the master stock into single-use volumes (e.g., 20 µL) and store at -20°C (short-term) or -80°C (long-term)[4],[3]. Avoid repeated freeze-thaw cycles.

Serial Dilution & Aqueous Transfer Strategy

The most common point of failure in cell assays is the direct addition of high-concentration DMSO stocks into aqueous media, which causes "crashing out" (precipitation) and localized cytotoxicity.

The 0.1% Cytotoxicity Rule: DMSO is generally safe for cells at concentrations below 0.1% v/v. As concentrations approach 0.5% to 1.0%, DMSO induces oxidative stress, alters membrane permeability, and can cause cell death[4],[6].

Dilution Methodology:

  • Intermediate Dilution (100% DMSO) : Never pipette sub-microliter volumes directly into an assay plate. Instead, perform serial dilutions in 100% DMSO to create a 1000x intermediate working stock[4],[7]. Causality: This ensures pipetting accuracy and maintains the compound in a fully solvated state until the final transfer.

  • Aqueous Transfer : Add 1 µL of the 1000x intermediate stock directly into 1 mL of pre-warmed cell culture media.

  • Order of Addition (Critical) : Always add the DMSO stock TO the rapidly mixing aqueous media. Causality: Adding media to the DMSO stock forces the compound through a localized gradient of low solubility (e.g., 50% DMSO / 50% Water), drastically increasing the risk of irreversible micro-precipitation[3].

Workflow Powder 1-(Pyrrolidin-2-YL) cyclobutan-1-OL HCl DMSO Anhydrous DMSO (Reconstitution) Powder->DMSO Weigh Stock Master Stock (10 - 100 mM) DMSO->Stock Vortex/Sonicate Aliquots Aliquots (-20°C / -80°C) Stock->Aliquots Store Working Intermediate Dilution (1000x in DMSO) Stock->Working Serial Dilute Media Cell Culture Media (Final ≤0.1% DMSO) Working->Media 1:1000 Transfer

Workflow for reconstituting and diluting 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl.

Self-Validating Assay Controls

To ensure your protocol is a self-validating system, you must implement the following controls:

  • Vehicle Control : Always include a baseline control containing the exact final concentration of DMSO (e.g., 0.1%) without the compound[3]. This isolates the biological effect of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl from solvent-induced artifacts.

  • Precipitation Check (OD600) : Before adding the dosed media to your cell plates, read the optical density at 600 nm. A spike in absorbance compared to the vehicle control indicates invisible micro-precipitation, meaning the compound is not fully bioavailable.

Quantitative Reference Tables

Table 1: Master Stock Preparation (MW: 177.67 g/mol )

Use this table to determine the exact mass required for standard 1.0 mL stock volumes.

Target ConcentrationVolume of Anhydrous DMSOMass of Compound Required
10 mM 1.0 mL1.78 mg
50 mM 1.0 mL8.88 mg
100 mM 1.0 mL17.77 mg
Table 2: Maximum Allowable DMSO Volumes for Cell Assays

Strict adherence to these limits prevents solvent-induced cytotoxicity[4],[6].

Final Assay Volume (Format)Max DMSO Vol (0.1% Optimal Limit)Max DMSO Vol (0.5% Critical Limit)
100 µL (96-well plate)0.1 µL0.5 µL
1.0 mL (24-well plate)1.0 µL5.0 µL
2.0 mL (12-well plate)2.0 µL10.0 µL

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Analysis of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl

Abstract This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(Pyrrolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl, a key pharmaceutical intermediate. The method is designed for accuracy, precision, and specificity, enabling the separation of the active pharmaceutical ingredient (API) from its potential degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind methodological choices, detailed experimental protocols, and data interpretation.

Introduction

1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl is a heterocyclic compound containing a pyrrolidine ring, a foundational scaffold in a multitude of pharmaceutical agents.[1] The purity and stability of this intermediate are critical to ensure the safety and efficacy of the final drug product. Therefore, a reliable analytical method is essential for its characterization and quality control throughout the drug development process.

This application note addresses the challenge of analyzing a polar compound like 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl, which can be difficult to retain on traditional reversed-phase columns.[2][3] The developed method utilizes a C18 stationary phase with optimized mobile phase conditions to achieve adequate retention and separation. Furthermore, forced degradation studies were conducted in accordance with International Council for Harmonisation (ICH) guidelines to establish the stability-indicating nature of the method.[4][5]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValue / CharacteristicSource
Chemical Structure Inferred from Name
Molecular Formula C8H16ClNO[6]
Molecular Weight 177.67 g/mol [6]
logP (predicted) 0.7[6]
UV Absorbance Lacks a significant chromophore; expect low UV absorbance, likely in the 190-210 nm range.[7][8]

The low predicted logP value indicates the polar nature of the compound, which presents a challenge for retention in reversed-phase chromatography. The absence of a strong UV-absorbing chromophore necessitates detection at a low wavelength.

HPLC Method Development and Optimization

The primary goal was to develop a method that provides good retention, resolution, and peak shape for 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl and its degradation products.

Initial Screening and Rationale

Given the polar nature of the analyte, several approaches were considered:

  • Reversed-Phase HPLC (RP-HPLC): While challenging for polar compounds, RP-HPLC is a versatile and widely used technique.[9] Optimization of mobile phase pH and the use of a suitable C18 column can often achieve the desired separation.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[11][12] It utilizes a polar stationary phase and a mobile phase with a high organic content.[13]

RP-HPLC was chosen as the primary approach due to its robustness and widespread availability in quality control laboratories. A modern, well-endcapped C18 column was selected to minimize secondary interactions with residual silanols.

Final Optimized HPLC Method

The following parameters were determined to provide the optimal separation:

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 205 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A

Rationale for Parameter Selection:

  • Column: A C18 column provides a good balance of hydrophobicity for retaining the analyte.

  • Mobile Phase: The use of 0.1% TFA serves a dual purpose: it acts as an ion-pairing agent to improve retention of the polar amine and maintains a low pH to ensure consistent ionization and good peak shape. Acetonitrile was chosen as the organic modifier for its low viscosity and UV cutoff.

  • Gradient Elution: A gradient was necessary to elute any potential, more hydrophobic degradation products while ensuring the main peak is well-retained and resolved from the solvent front.

  • Detection Wavelength: Due to the lack of a strong chromophore, a low wavelength of 205 nm was selected to achieve adequate sensitivity.[8]

Experimental Protocols

Preparation of Solutions

Mobile Phase A (0.1% TFA in Water):

  • Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water.

  • Mix thoroughly and degas before use.

Mobile Phase B (Acetonitrile):

  • Use HPLC-grade acetonitrile.

  • Degas before use.

Sample Diluent (Mobile Phase A):

  • Use the prepared Mobile Phase A.

Standard Solution (100 µg/mL):

  • Accurately weigh 10 mg of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent.

Sample Solution (100 µg/mL):

  • Accurately weigh an appropriate amount of the sample containing approximately 10 mg of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[14][15] These studies expose the API to various stress conditions to generate potential degradation products.[4]

Protocol for Forced Degradation:

  • Prepare stock solutions of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl at a concentration of 1 mg/mL in the sample diluent.

  • Subject the stock solutions to the following stress conditions:

Stress ConditionProcedure
Acid Hydrolysis Mix 5 mL of stock solution with 5 mL of 0.1 N HCl. Heat at 60 °C for 24 hours.
Base Hydrolysis Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH. Heat at 60 °C for 24 hours.
Oxidative Degradation Mix 5 mL of stock solution with 5 mL of 3% H2O2. Keep at room temperature for 24 hours.
Thermal Degradation Heat the solid API at 105 °C for 48 hours. Dissolve in the sample diluent to the target concentration.
Photolytic Degradation Expose the solid API to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve in the sample diluent to the target concentration.
  • After the specified time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all stressed samples with the sample diluent to a final concentration of 100 µg/mL before HPLC analysis.

Workflow Diagrams

HPLC_Method_Development cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation A Define Analytical Target Profile B Analyte Physicochemical Properties A->B C Select Chromatographic Mode (RP-HPLC) B->C D Screen Columns and Mobile Phases C->D E Optimize Method Parameters D->E F Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) E->F Apply Optimized Method I Linearity & Range E->I J Accuracy & Precision E->J K LOD & LOQ E->K L Robustness E->L G Analyze Stressed Samples F->G H Specificity G->H Evaluate Peak Purity H->I I->J J->K K->L M Final Validated Method L->M

Caption: Overall workflow for HPLC method development and validation.

Results and Discussion

Method Specificity and Forced Degradation

The specificity of the method was evaluated by analyzing the chromatograms of the stressed samples. The results of the forced degradation studies are summarized in the table below.

Stress Condition% DegradationNumber of DegradantsResolution (Rs) of Main Peak from Closest Impurity
Acid Hydrolysis15.22> 2.0
Base Hydrolysis8.91> 2.0
Oxidative Degradation21.53> 2.0
Thermal Degradation5.11> 2.0
Photolytic Degradation2.81> 2.0

Significant degradation was observed under oxidative and acidic conditions, while the compound showed moderate stability to basic, thermal, and photolytic stress. In all cases, the main peak of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl was well-resolved from all degradation product peaks, with a resolution (Rs) value greater than 2.0. This demonstrates the stability-indicating nature of the developed HPLC method.

Method Validation

The developed method was validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[16][17]

Linearity: The linearity of the method was evaluated over a concentration range of 10-150 µg/mL. The calibration curve showed excellent linearity with a correlation coefficient (R²) greater than 0.999.

ParameterResult
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (R²) > 0.999
Regression Equation y = mx + c

Accuracy: Accuracy was determined by the recovery of known amounts of the standard added to the sample. The mean recovery was found to be within the acceptable range of 98-102%.

Spiked LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%99.80.6

Precision: The precision of the method was evaluated by analyzing six replicate injections of the standard solution. The relative standard deviation (% RSD) for both repeatability and intermediate precision was less than 2%, indicating good precision.

Precision% RSD
Repeatability (n=6) < 1.0%
Intermediate Precision (n=6) < 1.5%

LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio.

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl. The method effectively separates the main compound from its degradation products formed under various stress conditions. This robust method is suitable for routine quality control analysis and stability studies of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl in a pharmaceutical setting.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories.
  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. Benchchem.
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). IJCRT.org.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Forced Degradation Testing. SGS Singapore.
  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.).
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4). Lab Manager.
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. (2001, April 13). PubMed.
  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020, September 25). Longdom Publishing.
  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Stability Indicating HPLC Method Development and Validation. (2014). SciSpace.
  • Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Stability Indicating HPLC Method Development: A Review. (2019, June 22).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 16). LCGC International.
  • measure pyrrolidine by HPLC. (2011, July 27). Chromatography Forum.
  • Stability indicating RP-HPLC method development and validation for the simultaneous determination of aminexil and minoxidil in pharmaceutical dosage form. (2015, March 15). PubMed.
  • 1-Pyrrolidin-2-ylcyclopropanolhydrochloride. Fluorochem.
  • 1-(1-phenylbutan-2-yl)pyrrolidine;hydrochloride 101775-22-8 wiki. Guidechem.
  • 1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride. PubChem.
  • 1-(pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride (C9H15NO2). PubChemLite.
  • Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. (n.d.). Google Patents.
  • 3-(pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride (C8H15NO). PubChemLite.
  • 1-(pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride — Chemical Substance Information. NextSDS.
  • 2-(pyrrolidin-2-yl)cyclohexan-1-one hydrochloride — Chemical Substance Information. NextSDS.
  • 1-(Pyrrolidin-2-ylmethyl)pyrrolidine. Santa Cruz Biotechnology.
  • The first specific probe for pyrrolidine with multifunction by the interaction mechanism of atomic economic reaction. (2024, May 18). PMC.
  • Advanced UV Spectrophotometry-Classical Least Squares Determination of Paracetamol, Phenylpropanolamine HCl, and Chlorpheniramine Maleate in Tablet Dosage Form. (n.d.).
  • UV spectra of some representative drug molecules. (n.d.).
  • Pyrrolidine, 1-(1-cyclopenten-1-yl)-. NIST WebBook.
  • Ultraviolet absorption spectra of 2-substituted-1-( p -vinylphenyl)cyclopropanes. (2026, February 24). SpringerLink.
  • a validated uv spectroscopic method for the determination anagrelide in bulk and tablet dosage forms. (2014). International Journal of Pharmacy.
  • 1-methyl-2-pyrrolidinone. The Good Scents Company.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS - Unipa.

Sources

Application

Application Note: NMR Spectroscopy Protocols and Chemical Shift Elucidation for 1-(Pyrrolidin-2-yl)cyclobutan-1-ol Hydrochloride

Introduction & Structural Rationale In modern drug discovery, the incorporation of sp³-rich, rigidified motifs is a proven strategy to improve the three-dimensional complexity and pharmacokinetic profiles of lead compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern drug discovery, the incorporation of sp³-rich, rigidified motifs is a proven strategy to improve the three-dimensional complexity and pharmacokinetic profiles of lead compounds. 1-(Pyrrolidin-2-yl)cyclobutan-1-ol hydrochloride (CAS: 2089650-62-2) is a prime example of such a building block, featuring a highly polar, water-soluble hydrochloride salt containing a basic pyrrolidine ring covalently linked to a strained cyclobutanol moiety.

Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of how its unique structural features influence chemical shifts. As an Application Scientist, it is critical to look beyond empirical data matching and understand the causality behind the spectral output:

  • The Protonation Effect (-I Effect): Because this compound is formulated as a hydrochloride salt, the pyrrolidine nitrogen is protonated ( NH2+​ ). This localized positive charge exerts a strong inductive electron-withdrawing effect, significantly deshielding the adjacent α -protons (Pyrrolidine H2 and H5) and their corresponding carbons, pushing them further downfield compared to a free-base pyrrolidine .

  • Ring Strain & Hybridization: Cyclobutane rings possess internal bond angles of ~90°, deviating sharply from the ideal 109.5° sp³ tetrahedral angle. To accommodate this strain, the internal C-C bonds acquire higher p-character, while the exocyclic bonds (such as the C-O bond at C1') acquire higher s-character. Consequently, the C3' carbon of the cyclobutane ring experiences a pronounced cross-ring γ -gauche effect, appearing unusually upfield (~12–14 ppm) compared to unstrained cycloalkanes .

Experimental Protocol: High-Resolution NMR Acquisition

To establish a self-validating system for structural assignment, 1D NMR alone is insufficient. The protocol below details a comprehensive 1D and 2D NMR workflow designed to unambiguously assign the connectivity between the pyrrolidine and cyclobutane rings.

Step-by-Step Methodology

Step 1: Sample Preparation & Solvent Selection

  • Weigh 15–20 mg of 1-(pyrrolidin-2-yl)cyclobutan-1-ol hydrochloride into a clean glass vial.

  • Dissolve the compound in 0.6 mL of anhydrous Dimethyl Sulfoxide- d6​ (DMSO- d6​ ).

    • Causality Note: DMSO- d6​ is deliberately chosen over D2​O or CDCl3​ . Unlike D2​O , DMSO- d6​ does not undergo rapid deuterium exchange with the hydroxyl (-OH) and pyrrolidinium ( NH2+​ ) protons. Observing these exchangeable protons is critical for utilizing them as anchor points in 2D HMBC correlations .

  • Transfer the homogenous solution to a standard 5 mm NMR tube.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced 13C sensitivity.

  • Lock the spectrometer on the DMSO- d6​ signal (2.50 ppm for 1H , 39.5 ppm for 13C ).

  • Tune and match the probe for 1H and 13C frequencies, and perform automated gradient shimming (Z-axis) to ensure sharp lineshapes.

Step 3: 1D NMR Acquisition

  • 1H NMR: Acquire 16–32 scans with a spectral width of 12 ppm. Use a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration.

  • 13C APT (Attached Proton Test): Acquire 512–1024 scans with a D1 of 2.0 seconds. APT is preferred over standard 13C as it differentiates CH/CH3​ groups (positive phase) from CH2​ and quaternary carbons (negative phase), instantly identifying the critical quaternary C1' carbon.

Step 4: 2D NMR Acquisition (Self-Validation Suite)

  • COSY (Correlation Spectroscopy): Acquire to map the contiguous spin systems within the isolated pyrrolidine ring (H2 H3 H4 H5) and the cyclobutane ring (H2' H3' H4').

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate all non-exchangeable protons to their directly attached carbons ( 1JCH​ ).

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to link the two ring systems. Set the long-range coupling delay to optimize for nJCH​ = 8 Hz. Look specifically for 3JCH​ correlations from Pyrrolidine H2 to Cyclobutane C1', validating the covalent linkage.

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B 1D NMR Acquisition (1H & 13C APT/DEPT) A->B C 2D Homonuclear NMR (COSY, TOCSY) B->C D 2D Heteronuclear NMR (HSQC, HMBC) B->D E Data Processing & Phase Correction C->E D->E F Signal Assignment & Structure Validation E->F

Caption: Experimental workflow for comprehensive NMR structural elucidation.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for 1-(pyrrolidin-2-yl)cyclobutan-1-ol hydrochloride. Values are high-confidence predictive assignments derived from established substituent chemical shift (SCS) rules for protonated nitrogen heterocycles and strained cycloalkanes .

Table 1: 1H NMR Assignments (400 MHz, DMSO- d6​ )
PositionExpected Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
Pyrrolidine NH2+​ 8.50 – 9.50Broad singlet2HHighly deshielded due to positive charge; broad due to quadrupolar relaxation of 14N .
Hydroxyl (-OH) 5.30 – 5.60Singlet1HExchangeable proton; visible due to DMSO- d6​ solvent.
Pyrrolidine H2 3.55 – 3.75Multiplet1HDeshielded α -proton adjacent to N+ .
Pyrrolidine H5 3.10 – 3.30Multiplet2HDeshielded α -protons adjacent to N+ .
Cyclobutane H2', H4' 2.10 – 2.40Multiplet4HDiastereotopic protons adjacent to the oxygen-bearing quaternary center.
Pyrrolidine H3, H4 1.75 – 2.05Multiplet4HStandard β
  • and γ -protons of the pyrrolidine ring.
Cyclobutane H3' 1.50 – 1.80Multiplet2HMost shielded protons in the cyclobutane system.
Table 2: 13C NMR Assignments (100 MHz, DMSO- d6​ )
PositionExpected Shift (δ, ppm)Carbon Type (APT)Assignment Rationale
Cyclobutane C1' ~76.5Quaternary (C)Deshielded by the directly attached electronegative oxygen atom.
Pyrrolidine C2 ~64.2Methine (CH)Deshielded by the adjacent N+ ; chiral center.
Pyrrolidine C5 ~46.8Methylene ( CH2​ )Deshielded by the adjacent N+ .
Cyclobutane C2', C4' ~34.5Methylene ( CH2​ )Symmetrical carbons adjacent to the C1' carbinol center.
Pyrrolidine C3 ~26.1Methylene ( CH2​ ) β -carbon of the pyrrolidine ring.
Pyrrolidine C4 ~23.8Methylene ( CH2​ ) γ -carbon of the pyrrolidine ring.
Cyclobutane C3' ~13.2Methylene ( CH2​ )Highly shielded due to cyclobutane ring strain and γ -gauche effects.

2D NMR Structural Validation

To guarantee the trustworthiness of the structural assignment, the connectivity between the pyrrolidine ring and the cyclobutanol ring must be explicitly proven. This is achieved by mapping the heteronuclear multiple bond correlations (HMBC). The diagram below illustrates the self-validating logic used to confirm the C1'-C2 bond.

NMR_Correlations C1_CB Cyclobutane C1' (Quaternary, ~76 ppm) C2_Pyr Pyrrolidine C2 (CH, ~64 ppm) H2_Pyr Pyrrolidine H2 (~3.6 ppm) H2_Pyr->C1_CB HMBC (3J) H2_Pyr->C2_Pyr HSQC (1J) H2_CB Cyclobutane H2'/H4' (~2.2 ppm) H2_CB->C1_CB HMBC (2J) H2_CB->C2_Pyr HMBC (3J) OH Hydroxyl OH (~5.5 ppm) OH->C1_CB HMBC (2J) OH->C2_Pyr HMBC (3J)

Caption: Key HMBC and HSQC correlations validating the C1'-C2 inter-ring connectivity.

By observing a strong 3JCH​ HMBC cross-peak between the Pyrrolidine H2 proton (~3.65 ppm) and the Cyclobutane C1' quaternary carbon (~76.5 ppm), the analyst can definitively confirm the linkage of the two ring systems, thereby validating the structural integrity of the synthesized or procured batch.

References

  • Abraham, R. J., Edgar, M., Glover, R. P., Warne, M. A., & Griffiths, L. (1997). Proton chemical shifts in NMR spectroscopy. Part 6. A model for the calculation of proton chemical shifts in substituted alkanes. Journal of the Chemical Society, Perkin Transactions 2, (2), 333-342.[Link][1]

  • Diakur, J., Nakashima, T. T., & Vederas, J. C. (1980). Magnitudes of 18O isotope shifts in 13C nuclear magnetic resonance spectra of ketones and alcohols. Canadian Journal of Chemistry, 58(13), 1311-1315.[Link][2]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link][3]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link][3]

Sources

Method

Application Notes: 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl as a Chiral Ligand for Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Role of Chiral Pyrrolidine Scaffolds in Catalysis The pyrrolidine motif is a cornerstone in medicinal chemistry and asymmetric sy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Chiral Pyrrolidine Scaffolds in Catalysis

The pyrrolidine motif is a cornerstone in medicinal chemistry and asymmetric synthesis, frequently appearing in FDA-approved drugs and serving as a privileged scaffold for chiral ligands and organocatalysts.[1][2] Their prevalence stems from their rigid, stereochemically-defined structure which can create a highly organized chiral environment around a metal center. This guide introduces 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride , a novel N,O-bidentate ligand, and explores its potential application in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

While direct literature on this specific ligand is emerging, its structural features—a chiral pyrrolidine ring and a tertiary alcohol—are analogous to well-established amino alcohol ligands known to be effective in palladium catalysis.[3] The pyrrolidine nitrogen and the cyclobutanol oxygen can act as a bidentate ligand, chelating to the palladium center. The hydroxyl group, in particular, can play a crucial directing role, potentially influencing regioselectivity and enhancing catalytic activity through the formation of a transient palladium alkoxide.[4] This document provides a detailed, experience-driven guide to harnessing this ligand's potential, grounded in established mechanistic principles.

Mechanistic Rationale: The Role of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL in the Catalytic Cycle

Palladium-catalyzed cross-coupling reactions share a common mechanistic framework involving a Pd(0)/Pd(II) catalytic cycle.[5] The ligand's primary role is to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination.[6] The development of specialized phosphine ligands has been instrumental in expanding the scope of these reactions.[6]

For 1-(Pyrrolidin-2-YL)cyclobutan-1-OL, its N,O-bidentate nature is critical. Upon deprotonation of the hydrochloride salt and the alcohol moiety by the reaction base, the ligand can form a stable five-membered chelate with the palladium center. This chelation enhances the stability of the catalytic species and can influence the geometry of the intermediates, which is crucial for the final bond-forming step.

Visualizing the Ligand's Role

Ligand_Coordination cluster_ligand 1-(Pyrrolidin-2-YL)cyclobutan-1-OL cluster_catalyst Active Catalyst Formation Ligand Structure Pd Pd(0)Ln Ligand->Pd Coordination (N, O donors) Chelate Chelated Pd(0) Complex Pd->Chelate Chelation

Caption: Proposed coordination of the ligand to a Pd(0) center.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryls, styrenes, and polyenes by coupling organoboron compounds with halides or pseudohalides.[7] The choice of ligand is crucial for achieving high efficiency, especially with challenging substrates like aryl chlorides.

Causality in Protocol Design

The provided protocol is optimized for the synthesis of a substituted biaryl, a common objective in drug discovery.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[8]

  • Ligand: 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl is used at a slightly higher molar ratio than the palladium source to ensure complete complexation and to compensate for any potential ligand degradation.

  • Base: A strong base like potassium phosphate (K₃PO₄) is essential. It serves three purposes: neutralizing the HCl salt of the ligand, deprotonating the ligand's hydroxyl group for chelation, and activating the boronic acid for transmetalation.[5]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often used. Water is crucial for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: 4-Bromotoluene with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl (5.2 mg, 0.025 mmol, 5 mol%), and K₃PO₄ (318 mg, 1.5 mmol, 3.0 equiv.).

  • Reagent Addition: Add phenylboronic acid (73 mg, 0.6 mmol, 1.2 equiv.) and 4-bromotoluene (86 mg, 0.5 mmol, 1.0 equiv.).

  • Atmosphere and Solvent: Seal the tube with a rubber septum, evacuate, and backfill with argon three times. Add 1,4-dioxane (2.0 mL) and deionized water (0.5 mL) via syringe.

  • Heating: Place the Schlenk tube in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite®. Wash the filter cake with additional ethyl acetate (2 x 5 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 4-methyl-1,1'-biphenyl.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OA_complex Ar-Pd(II)(X)L2 Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex Ar-Pd(II)(Ar')L2 OA_complex->TM_complex Transmetalation (Ar'-B(OH)2, Base) TM_complex->Pd0 Reductive Elimination Product Ar-Ar' TM_complex->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides and amines.[9][10] This reaction is a cornerstone of pharmaceutical synthesis.[11]

Causality in Protocol Design

The protocol for coupling an aryl bromide with a secondary amine is designed for efficiency and broad applicability.

  • Catalyst System: A pre-catalyst like Pd₂(dba)₃ is often used as a source of Pd(0). The combination with a suitable ligand is critical for catalytic activity.[6]

  • Ligand: The N,O-chelation from 1-(Pyrrolidin-2-YL)cyclobutan-1-OL is expected to promote the crucial reductive elimination step, which forms the C-N bond, while suppressing side reactions like β-hydride elimination.[9]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly employed. It deprotonates the amine coupling partner, forming the active palladium-amido complex necessary for reductive elimination.[2]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred to prevent quenching of the strong base and interference with the catalytic intermediates.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction: 4-Chlorotoluene with Morpholine

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl (5.2 mg, 0.025 mmol, 2.5 mol%), and sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv.).

  • Reagent Addition: Add 4-chlorotoluene (127 mg, 1.0 mmol, 1.0 equiv.) and morpholine (105 mg, 1.2 mmol, 1.2 equiv.) to the tube.

  • Atmosphere and Solvent: Seal the tube, remove from the glovebox, and add anhydrous toluene (3.0 mL) under an argon atmosphere.

  • Heating: Place the tube in a preheated oil bath at 110 °C.

  • Monitoring: Stir the reaction for 16-24 hours. Monitor for the disappearance of the aryl chloride by GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl (5 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography (silica gel) to yield 4-(p-tolyl)morpholine.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OA_complex Ar-Pd(II)(X)L2 Pd0->OA_complex Oxidative Addition (Ar-X) Amido_complex Ar-Pd(II)(NR2)L2 OA_complex->Amido_complex Amine Coordination & Deprotonation (HNR2, Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR2 Amido_complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Data Summary and Expected Performance

The performance of a cross-coupling reaction is highly dependent on the specific substrates, ligand, and conditions. Based on analogous N,O-ligand systems, the following table provides an expected range of outcomes.[3][4]

Reaction TypeCoupling PartnersPd Loading (mol%)Ligand Loading (mol%)Temp (°C)Typical Yield (%)
Suzuki-Miyaura Aryl Bromide + Arylboronic Acid1-22-580-11085-98
Suzuki-Miyaura Aryl Chloride + Arylboronic Acid2-34-6100-12070-90
Buchwald-Hartwig Aryl Bromide + Secondary Amine1-22-490-11080-95
Buchwald-Hartwig Aryl Chloride + Primary Amine2-34-6100-12065-85

Conclusion

1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl represents a promising, readily accessible chiral ligand for palladium-catalyzed cross-coupling reactions. Its N,O-bidentate nature provides a stable and stereochemically defined environment for the palladium catalyst, making it a valuable tool for constructing complex C-C and C-N bonds. The protocols described herein offer a robust starting point for researchers in synthetic and medicinal chemistry to explore the utility of this ligand class in their own applications. As with any catalytic system, substrate-specific optimization of parameters such as base, solvent, and temperature may be required to achieve maximum efficiency.

References

  • Zhan, B.-B., Wang, L., Luo, J., Lin, X.-F., & Shi, B.-F. (2020). Synthesis of Axially Chiral Biaryl-2-amines by PdII-Catalyzed Free-Amine-Directed Atroposelective C-H Olefination. Angewandte Chemie International Edition, 59(9), 3568–3572. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]

  • Gandeepan, P., & Li, C.-J. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 11986-12001. [Link]

  • Scarpino, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Hayashi, T., et al. (1998). Catalytic asymmetric synthesis of axially chiral biaryls by palladium-catalyzed enantioposition-selective cross-coupling. Journal of the American Chemical Society, 120(8), 1918-1919. [Link]

  • Wikipedia contributors. (2023). Cross-coupling reaction. Wikipedia. [Link]

  • Li, G., et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(10), 3798-3803. [Link]

  • Guiry, P. J., et al. (2006). The Synthesis of N,O-Ferrocenyl Pyrrolidine-Containing Ligands and Their Application in the Diethyl- and Diphenylzinc Addition to Aromatic Aldehydes. The Journal of Organic Chemistry, 71(20), 7689-7699. [Link]

  • Chan, A. S. C., et al. (2012). Efficient Chiral Monophosphorus Ligands for Asymmetric Suzuki–Miyaura Coupling Reactions. Organic Letters, 14(9), 2282-2285. [Link]

  • Procter, D. J., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15589-15595. [Link]

  • Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(18), 6498–6500. [Link]

  • Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. Chemistry – A European Journal, 26(70), 16818-16823. [Link]

  • Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 199-206. [Link]

  • Morken, J. P., et al. (2011). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Journal of the American Chemical Society, 133(14), 5431-5433. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Scott, J. S., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry, 26(70), 16818-16823. [Link]

  • Blackmond, D. G., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 199-206. [Link]

  • Morken, J. P. (2011). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Journal of the American Chemical Society, 133(14), 5431-5433. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Qu, J., et al. (2016). Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups. The Journal of Organic Chemistry, 81(24), 12340-12347. [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • MacMillan, D. W. C., et al. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 56(39), 11720-11740. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Thermal Degradation of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl

Welcome to the Advanced Application Support Center. As drug development professionals and process chemists, handling highly strained cyclic amino alcohols requires precise control over thermal and chemical environments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development professionals and process chemists, handling highly strained cyclic amino alcohols requires precise control over thermal and chemical environments.

This guide provides an authoritative, mechanistic approach to diagnosing and preventing the thermal degradation of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride . Rather than simply listing parameters, we break down the causality behind the molecule's instability so you can engineer robust isolation, drying, and storage workflows.

Mechanistic Causality: The "Dual-Threat" Vulnerability

The thermal instability of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl is driven by two competing structural vulnerabilities:

  • Ring Strain: The cyclobutane ring possesses approximately 26 kcal/mol of inherent strain energy [[1]]([Link]). When subjected to thermal stress, the molecule seeks to relieve this strain via unimolecular bond cleavage.

  • Internal Acid Catalysis: The molecule is a tertiary alcohol formatted as a hydrochloride salt. The acidic proton lowers the activation energy required for the hydroxyl group to leave as water, generating a highly reactive carbocation.

These vulnerabilities manifest in two distinct degradation pathways, visualized below.

Pathway Start 1-(Pyrrolidin-2-yl)cyclobutan-1-ol HCl Heat Thermal Stress (>50°C) Start->Heat PathA Pathway A: Retro-[2+2] Cleavage Heat->PathA Unimolecular PathB Pathway B: Acid-Catalyzed Dehydration Heat->PathB HCl-Mediated ProdA1 Ethylene Gas PathA->ProdA1 ProdA2 1-(Pyrrolidin-2-yl)ethan-1-one PathA->ProdA2 Cation Tertiary Cyclobutyl Cation PathB->Cation ProdB Cyclobutene / Cyclopentene Cation->ProdB -H+ / Ring Expansion

Fig 1: Thermal degradation pathways of 1-(Pyrrolidin-2-yl)cyclobutan-1-ol HCl.

Pathway A: Retro-[2+2] Cycloreversion

In the solid state or gas phase, elevated temperatures trigger a concerted or diradical[2]. The cyclobutane ring cleaves to yield an equivalent of ethylene gas and 1-(pyrrolidin-2-yl)ethan-1-one. This is a purely thermal process governed by the[3].

Pathway B: Acid-Catalyzed Dehydration & Ring Expansion

Because the API is an HCl salt, heating the solid in the presence of trace moisture allows the tertiary alcohol to protonate and dehydrate. The resulting cyclobutyl cation rapidly undergoes Wagner-Meerwein ring expansion to form more stable cyclopentene derivatives, or E1 elimination to form cyclobutenes.

Quantitative Degradation Profile

Use the following reference table to cross-reference your analytical data with the underlying kinetic triggers.

Degradation PathwayPrimary ProductMass Shift (LC-MS)Kinetic TriggerPreventative Action
Retro-[2+2] Cycloreversion 1-(Pyrrolidin-2-yl)ethan-1-one[M-28]⁺Thermal Stress (>60°C)Vacuum dry at <35°C
Acid-Catalyzed Dehydration Cyclobutene / Cyclopentene derivatives[M-18]⁺Heat + HCl SaltLyophilization; Neutralization
Oxidation (Secondary) N-Oxide derivatives[M+16]⁺Heat + O₂ exposureInert gas backfilling (N₂/Ar)

Frequently Asked Questions (Troubleshooting)

Q: During scale-up, our vacuum drying oven caused the API powder to turn into a sticky resin. What happened? A: You crossed the thermal activation threshold for the retro-[2+2] cycloreversion. When the cyclobutane ring breaks, it releases ethylene gas and leaves behind 1-(pyrrolidin-2-yl)ethan-1-one. This ketone byproduct acts as a plasticizer, severely depressing the melting point of the remaining API and turning the crystalline matrix into a resinous gum. Solution: Never exceed 35°C during drying. Rely on high-vacuum and a dry nitrogen sweep rather than heat to remove residual solvents.

Q: We observe a mass shift of -18 Da in our LC-MS analysis. Is this an analytical artifact or a real process impurity? A: A [M-18]⁺ peak indicates dehydration. Because your compound is an HCl salt, it is highly susceptible to losing its tertiary hydroxyl group. This can happen in your reactor, but it frequently occurs as an artifact inside the heated ESI source of the mass spectrometer. Solution: Run a cold-injection LC-UV without MS heating. If the impurity peak disappears, it is an MS artifact. If it remains, the dehydration occurred during your chemical isolation step.

Q: We are observing unexpected pressure build-up in sealed reaction vessels when heating this intermediate. Why? A: The [4] via the retro-[2+2] pathway generates equimolar amounts of ethylene gas. If you are heating the compound above 60°C in a sealed system, this gas evolution will cause rapid pressurization. Ensure continuous venting if elevated temperatures are unavoidable.

Self-Validating Experimental Protocols

To troubleshoot effectively, you must isolate variables. The following protocols are designed as self-validating systems—meaning the experimental design inherently proves the root cause of the failure.

Protocol 1: Tripartite Forced Degradation Study

Objective: Determine whether your observed degradation is purely thermal (Pathway A) or acid-catalyzed (Pathway B).

  • Sample Preparation: Prepare three 10 mg aliquots of the API.

    • Vial 1 (Native Control): Dissolve in 1 mL anhydrous DMSO.

    • Vial 2 (Neutralized): Dissolve in 1 mL anhydrous DMSO + 1.1 eq N-methylmorpholine (NMM).

    • Vial 3 (Radical Suppressed): Dissolve in 1 mL anhydrous DMSO + 5 mol% BHT.

  • Thermal Stressing: Seal all vials and heat in a reaction block at 80°C for 4 hours.

  • Quenching & Analysis: Quench with cold acetonitrile, dilute to 1 mg/mL, and inject via LC-MS.

  • Causality Validation:

    • If the [M-18]⁺ peak is present in Vial 1 but absent in Vial 2, the dehydration is definitively acid-catalyzed by the HCl salt.

    • If the [M-28]⁺ peak persists across all vials, the retro-[2+2] cleavage is confirmed as a purely thermal unimolecular process independent of pH.

Protocol 2: Optimized Low-Temperature Isolation & Drying

Objective: Recover the intact HCl salt without triggering thermal breakdown.

  • Anti-Solvent Crystallization: Crystallize the API using a low-boiling anti-solvent system (e.g., MTBE/Isopropanol). Causality: Low-boiling solvents require less energy (heat) to evaporate during the drying phase.

  • Inert Filtration: Filter the cake under a nitrogen blanket. Causality: Ambient moisture condensation can locally dissolve the HCl salt, creating highly acidic micro-pockets that catalyze dehydration even at room temperature.

  • Sweep-Gas Drying: Dry the filter cake in a vacuum oven set to 30°C (Maximum 35°C) with a continuous dry nitrogen sweep. Causality: The nitrogen sweep reduces the partial pressure of the solvent, allowing rapid evaporation at temperatures well below the 57 kcal/mol activation energy threshold required for cyclobutanol decomposition .

Workflow Step1 Detect Impurity via LC-MS Decision Impurity Mass Shift? Step1->Decision M28 [M-28]+ Detected Decision->M28 Retro-[2+2] M18 [M-18]+ Detected Decision->M18 Dehydration Action1 Reduce Drying Temp (<35°C) Vent Reactor M28->Action1 Action2 Neutralize HCl or Switch to Lyophilization M18->Action2

Fig 2: LC-MS driven troubleshooting workflow for thermal degradation.

References

  • Back, R. A. "The thermal decomposition of cyclobutanol." Canadian Journal of Chemistry 60.20 (1982): 2537-2541. URL:[Link]

  • Genaux, Charles T., Fritz Kern, and W. D. Walters. "The thermal decomposition of cyclobutane." Journal of the American Chemical Society 75.24 (1953): 6196-6199. URL:[Link]

  • "Thermal unimolecular decomposition of cyclobutanemethanol." Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases 78 (1982): 2583-2592. URL:[Link]

  • "Thermal Rearrangements of Cyclopropanes and Cyclobutanes." Thieme Connect. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of sterically hindered, strained-ring heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of sterically hindered, strained-ring heterocycles. The synthesis of 1-(pyrrolidin-2-yl)cyclobutan-1-ol hydrochloride is notoriously sensitive. It requires a three-step sequence: Boc-protection of pyrrolidine, α-lithiation followed by electrophilic trapping with cyclobutanone, and finally, acidic Boc-deprotection.

While the theoretical pathway is straightforward, researchers often experience catastrophic yield losses due to the thermal instability of lithiated intermediates, competitive enolization, and acid-catalyzed ring expansions. This guide provides field-proven methodologies, mechanistic causality, and self-validating protocols to ensure a robust, high-yielding synthesis.

Synthesis Workflow & Yield Loss Nodes

The following diagram maps the critical path of the synthesis, highlighting the specific nodes where experimental deviations lead to immediate yield loss.

SynthesisWorkflow SM N-Boc-Pyrrolidine Lithiation Step 1: α-Lithiation (s-BuLi, TMEDA, -78°C) SM->Lithiation Intermediate1 2-Lithio-N-Boc-Pyrrolidine Lithiation->Intermediate1 Critical: Exclude Moisture/O2 Alkylation Step 2: Electrophilic Trapping (Cyclobutanone, -78°C) Intermediate1->Alkylation Intermediate2 1-(1-Boc-pyrrolidin-2-yl) cyclobutan-1-ol Alkylation->Intermediate2 Risk: Cyclobutanone Enolization Deprotection Step 3: Boc Deprotection (4M HCl in Dioxane, 0°C) Intermediate2->Deprotection Product 1-(Pyrrolidin-2-yl) cyclobutan-1-ol HCl Deprotection->Product Risk: Semipinacol Rearrangement

Workflow for 1-(Pyrrolidin-2-yl)cyclobutan-1-ol HCl synthesis highlighting key yield-loss nodes.

Self-Validating Experimental Protocol

To guarantee reproducibility, every step in this protocol includes a Validation Checkpoint . Do not proceed to the next step unless the checkpoint criteria are met.

Step 1: α-Lithiation of N-Boc-Pyrrolidine

Causality:n-BuLi is insufficiently basic to deprotonate the α-position of N-Boc-pyrrolidine. You must use s-BuLi. Furthermore, organolithiums exist as unreactive hexamers in solution; adding a diamine ligand like TMEDA (or a sparteine surrogate for asymmetric synthesis[1]) breaks these aggregates into highly reactive monomers[2].

  • Flame-dry a Schlenk flask under argon. Add N-Boc-pyrrolidine (1.0 equiv) and anhydrous TMEDA (1.2 equiv) in anhydrous THF (0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add s-BuLi (1.2 equiv, 1.4 M in cyclohexane) over 15 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

Validation Checkpoint 1: Quench a 0.1 mL aliquot with MeOD. Analyze via GC-MS or 1H-NMR. Proceed only if >95% deuterium incorporation is observed at the C2 position, confirming complete lithiation.

Step 2: Electrophilic Trapping with Cyclobutanone

Causality: 2-Lithio-N-Boc-pyrrolidine is a powerful base. If cyclobutanone is added too slowly or at elevated temperatures, the intermediate will deprotonate the ketone rather than attacking the carbonyl, destroying your yield[3].

  • In a separate flame-dried flask, prepare a solution of cyclobutanone (1.5 equiv) in anhydrous THF (1.0 M) and cool to -78 °C.

  • Rapidly transfer the chilled cyclobutanone solution into the lithiated pyrrolidine via a cooled cannula.

  • Stir at -78 °C for 2 hours, then slowly warm to 0 °C and quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Validation Checkpoint 2: Run TLC (Hexanes:EtOAc 7:3). Stain with Ninhydrin and Phosphomolybdic Acid (PMA). The desired intermediate must be Ninhydrin-negative (Boc is intact) but strongly PMA-positive (tertiary alcohol present).

Step 3: Boc Deprotection & HCl Salt Formation

Causality: Tertiary cyclobutanols are highly strained. Exposure to aqueous acids or heat will protonate the alcohol, leading to the formation of a cyclobutyl cation that rapidly undergoes a semipinacol rearrangement into a cyclopentanone derivative[4]. Anhydrous conditions are mandatory.

  • Dissolve the crude 1-(1-Boc-pyrrolidin-2-yl)cyclobutan-1-ol in a minimal amount of anhydrous diethyl ether.

  • Cool the flask to 0 °C.

  • Dropwise add 4M HCl in anhydrous dioxane (5.0 equiv). Stir at 0 °C for 2 hours.

  • The product will precipitate as a white crystalline solid. Filter under a blanket of argon and wash with cold ether.

Validation Checkpoint 3: Dissolve a few crystals in D₂O for ¹H-NMR. The complete disappearance of the massive 9H Boc singlet at ~1.4 ppm confirms successful deprotection without structural rearrangement.

Troubleshooting & FAQs

Q: Why am I recovering unreacted N-Boc-pyrrolidine despite using excess s-BuLi? A: The lithiated intermediate, 2-lithio-N-Boc-pyrrolidine, is thermally unstable. At temperatures above -20 °C in batch reactions, it rapidly degrades via Boc-cleavage, leading to poor trapping yields[5]. Ensure your internal temperature never exceeds -50 °C during the lithiation phase[3]. If scaling up, consider transitioning to continuous flow chemistry, which allows for lithiation at higher temperatures due to sub-second residence times[5].

Q: My trapping yield with cyclobutanone is low (<30%), and I observe cyclobutanone aldol condensation products. How do I fix this? A: You are experiencing competitive enolization. Because cyclobutanone possesses acidic α-protons, your organolithium species is acting as a base rather than a nucleophile. Solution: Ensure the cyclobutanone is pre-cooled to -78 °C and added rapidly. If the problem persists, transmetalate the lithiated pyrrolidine with anhydrous CeCl₃ at -78 °C for 30 minutes prior to adding the ketone. The resulting organocerium species is highly nucleophilic but significantly less basic, virtually eliminating enolization side reactions.

Q: During the final HCl deprotection, my LC-MS shows a mass corresponding to a ring-expanded cyclopentanone derivative. What happened? A: You have triggered an acid-catalyzed semipinacol rearrangement[4]. In the presence of aqueous acids or elevated temperatures, the tertiary hydroxyl group on the cyclobutane ring is protonated and leaves as water. The resulting unstable cyclobutyl cation immediately relieves its ring strain by undergoing a 1,2-alkyl shift, expanding into a more stable cyclopentanone framework. Solution: You must strictly utilize anhydrous 4M HCl in dioxane and maintain the reaction at 0 °C. The anhydrous environment ensures the amine hydrochloride salt precipitates instantly, pulling the product out of the reactive solution before the hydroxyl group can be compromised.

Quantitative Data: Yield Optimization Parameters

The following table summarizes the quantitative impact of critical parameter adjustments during the synthesis workflow.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Yield ImpactMechanistic Causality
Base & Ligand n-BuLi / THFs-BuLi / TMEDA+45%TMEDA breaks s-BuLi hexamers, dramatically increasing kinetic basicity for α-deprotonation[2].
Lithiation Temp 0 °C (Batch)-78 °C to -50 °C+30%The lithiated intermediate rapidly decomposes via Boc-cleavage at > -20 °C in batch[5].
Trapping Temp -20 °C-78 °C+25%Suppresses competitive enolization of cyclobutanone by the strongly basic organolithium[3].
Deprotection Acid Aq. 6M HCl, RT4M HCl in Dioxane, 0 °C+40%Anhydrous conditions prevent acid-catalyzed semipinacol ring expansion of the cyclobutanol[4].

References

  • [4] Title: 1,2-Metallate and Semipinacol Rearrangement Reactions | Source: University of Bristol Research Portal | URL: [Link]

  • [5] Title: Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine | Source: Tetrahedron | URL: [Link]

  • [2] Title: On the Two-Ligand Catalytic Asymmetric Deprotonation of N-Boc Pyrrolidine: Probing the Effect of the Stoichiometric Ligand | Source: The Journal of Organic Chemistry | URL: [Link]

  • [1] Title: A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine | Source: Organic Letters | URL: [Link]

  • [3] Title: Asymmetric Lithiation Trapping of N-Boc Heterocycles at Temperatures above −78 °C | Source: The Journal of Organic Chemistry | URL: [Link]

Sources

Troubleshooting

reducing chiral impurities in 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hcl crystallization

Welcome to the technical support center for the crystallization of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionab...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on reducing chiral impurities and overcoming common challenges during the crystallization of this important chiral intermediate. As a Senior Application Scientist, I have synthesized field-proven insights with established scientific principles to create a resource that is both practical and mechanistically grounded.

The pyrrolidine moiety is a cornerstone in a multitude of pharmaceutical compounds, and ensuring the enantiomeric purity of its derivatives is paramount for therapeutic efficacy and safety.[1] This guide will equip you with the necessary knowledge to troubleshoot and optimize your crystallization processes for 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl, leading to a final product with high chiral purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl. Each issue is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Issue 1: Low Enantiomeric Excess (e.e.) in the Final Crystalline Product

Analysis of Potential Causes:

  • Inadequate Solvent System: The chosen solvent may not provide sufficient solubility differences between the desired enantiomer and the chiral impurity.

  • Rapid Cooling Profile: A fast cooling rate can lead to the co-crystallization of both enantiomers, trapping the undesired enantiomer in the crystal lattice.[2]

  • Spontaneous Nucleation of the Undesired Enantiomer: If the solution is highly supersaturated with respect to both enantiomers, the undesired one may nucleate independently.

  • Formation of a Racemic Compound: The two enantiomers may crystallize together in a 1:1 ratio to form a distinct racemic compound, which is often more stable and less soluble than the individual enantiomers.[3]

Troubleshooting Protocol:

  • Re-evaluate the Solvent System:

    • Conduct a thorough solvent screening. Good solvents for the chiral resolution of amino alcohols often include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), or their mixtures with water or anti-solvents.[4][5]

    • The ideal solvent system should exhibit a significant difference in solubility between the desired enantiomer and its chiral counterpart at the crystallization temperature.

  • Optimize the Cooling Profile:

    • Implement a slower, controlled cooling rate. A gradual decrease in temperature allows for more selective crystallization of the desired enantiomer.[6]

    • Consider a multi-stage cooling profile, with a very slow cooling rate in the initial stages of crystallization where nucleation and crystal growth are most critical.

  • Implement a Seeding Strategy:

    • Introduce a small quantity of high-purity seed crystals of the desired enantiomer into the supersaturated solution. Seeding directs the crystallization towards the desired enantiomer and can prevent the spontaneous nucleation of the undesired one.[7][8]

  • Consider Recrystallization:

    • A second or even third recrystallization of the product can significantly enhance the enantiomeric excess.[4]

Issue 2: "Oiling Out" or Formation of a Gummy Precipitate Instead of Crystals

Analysis of Potential Causes:

  • High Degree of Supersaturation: The solution is too concentrated, causing the solute to separate as a liquid phase before it can form an ordered crystal lattice.[2]

  • Inappropriate Solvent: The chosen solvent may have a high affinity for the solute, hindering the formation of a crystalline solid.

  • Presence of Impurities: Impurities can inhibit crystal nucleation and growth, leading to the formation of an oil.

Troubleshooting Protocol:

  • Reduce Supersaturation:

    • Add more solvent to the mixture to decrease the concentration.

    • Alternatively, heat the solution to a higher temperature to ensure complete dissolution before initiating cooling.

  • Modify the Solvent System:

    • Introduce an anti-solvent (a solvent in which the compound is less soluble) dropwise to the solution to induce crystallization.

  • Temperature Control:

    • Ensure the crystallization temperature is below the melting point of the compound in the chosen solvent.

  • Purify the Starting Material:

    • If impurities are suspected, consider purifying the starting material by chromatography or another suitable method before crystallization.[1]

Issue 3: No Crystal Formation, Even After Extended Cooling

Analysis of Potential Causes:

  • Insufficient Supersaturation: The solution is not concentrated enough for nucleation to occur.

  • Kinetic Hindrance to Nucleation: Even in a supersaturated solution, the formation of initial crystal nuclei can be kinetically slow.

Troubleshooting Protocol:

  • Increase Supersaturation:

    • Slowly evaporate the solvent to increase the concentration of the solute.

    • Gradually add an anti-solvent to decrease the solubility of the compound.

  • Induce Nucleation:

    • Seeding: Add a small amount of seed crystals.[7][8]

    • Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod to create nucleation sites.[9]

  • Allow for Longer Crystallization Time:

    • Some compounds require extended periods for nucleation and crystal growth. Allow the solution to stand undisturbed for a longer duration.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the chiral resolution of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl?

A1: Solvent selection is a critical first step. An ideal solvent should exhibit a significant solubility difference between the desired enantiomer and its chiral impurity. A systematic approach is recommended:

  • Solubility Testing: Test the solubility of the racemic compound in a range of solvents with varying polarities (e.g., alcohols, ketones, esters, ethers, and their aqueous mixtures) at both room temperature and elevated temperatures.

  • Screening for Chiral Resolution: Prepare saturated solutions of the racemic compound in promising solvents at an elevated temperature. Allow the solutions to cool slowly and analyze the enantiomeric excess of the resulting crystals using a suitable analytical technique like chiral HPLC.

  • Consider Solvent Mixtures: Often, a mixture of a good solvent and an anti-solvent provides better control over the crystallization process.

Q2: What is the importance of the cooling rate, and how do I determine the optimal profile?

A2: The cooling rate directly influences the level of supersaturation and, consequently, the kinetics of nucleation and crystal growth. A slow, controlled cooling rate is generally preferred for chiral resolution as it allows for the selective crystallization of the less soluble enantiomer.[6] The optimal cooling profile is system-specific and should be determined empirically. A good starting point is a linear cooling rate of 5-10 °C per hour. For more complex systems, a non-linear or multi-stage cooling profile might be necessary.[10]

Q3: How does seeding work, and what are the best practices for a successful seeding strategy?

A3: Seeding is the introduction of a small number of crystals of the desired enantiomer into a supersaturated solution to initiate crystallization.[7][8] This provides a template for further crystal growth and can prevent the spontaneous nucleation of the undesired enantiomer.

Best Practices for Seeding:

  • Seed Quality: Use high-purity seed crystals of the desired enantiomer.

  • Seed Amount: The amount of seed material is typically 0.1-1.0% of the total solute mass.

  • Timing of Seeding: Add the seeds when the solution is in a metastable state (supersaturated but not yet nucleating spontaneously).

  • Seed Distribution: Ensure the seed crystals are evenly dispersed throughout the solution with gentle agitation.

Q4: How can I analyze the enantiomeric purity of my crystalline product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of your product.[9][11] This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. For amino alcohols, polysaccharide-based CSPs are often effective.[11] The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of a basic additive like diethylamine (DEA) to improve peak shape.[11]

Experimental Protocols

Protocol 1: Solvent Screening for Optimal Enantiomeric Enrichment
  • Place approximately 100 mg of racemic 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl into several small vials.

  • To each vial, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures like ethanol/water) in small increments at room temperature until the solid just dissolves. Note the approximate solubility.

  • For solvents where the compound is sparingly soluble at room temperature, gently heat the vials to 50-60 °C and add the solvent until the solid dissolves.

  • Allow the vials to cool slowly to room temperature, followed by further cooling in an ice bath for 1-2 hours.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry them.

  • Analyze the enantiomeric excess of the crystals from each solvent using chiral HPLC.

  • Select the solvent system that provides the highest enantiomeric excess and a reasonable yield for further optimization.

Protocol 2: Developing a Controlled Cooling Profile
  • Dissolve the racemic 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl in the optimal solvent system (determined from Protocol 1) at an elevated temperature (e.g., 60 °C) to create a saturated solution.

  • Slowly cool the solution at a controlled rate (e.g., 5 °C/hour) using a programmable cooling bath.

  • If available, use in-situ monitoring tools like a turbidity probe to detect the onset of nucleation.

  • Once nucleation is observed, you may choose to hold the temperature constant for a period to allow for crystal growth before resuming cooling.

  • Continue cooling to the final temperature (e.g., 0-5 °C) to maximize the yield.

  • Isolate the crystals and analyze the enantiomeric excess.

  • Repeat the experiment with different cooling rates and profiles to identify the optimal conditions.

Visualizations

Troubleshooting_Chiral_Impurity start Low Enantiomeric Excess (e.e.) q1 Is the solvent system optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the cooling rate controlled and slow? a1_yes->q2 sol_screen Perform Solvent Screening (Protocol 1) a1_no->sol_screen sol_screen->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are you using a seeding strategy? a2_yes->q3 cool_opt Optimize Cooling Profile (Protocol 2) a2_no->cool_opt cool_opt->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no recrystallize Consider Recrystallization a3_yes->recrystallize seeding Implement Seeding a3_no->seeding seeding->recrystallize end High e.e. Product recrystallize->end

Caption: Decision Tree for Troubleshooting Low Enantiomeric Excess.

Chiral_Crystallization_Workflow start Start: Racemic Mixture solvent_selection 1. Solvent Selection & Solubility Studies start->solvent_selection dissolution 2. Dissolution at Elevated Temperature solvent_selection->dissolution cooling 3. Controlled Cooling dissolution->cooling seeding 4. Seeding (Optional but Recommended) cooling->seeding crystallization 5. Crystal Growth & Maturation seeding->crystallization isolation 6. Isolation (Filtration) crystallization->isolation washing 7. Washing with Cold Solvent isolation->washing drying 8. Drying washing->drying analysis 9. Chiral Purity Analysis (e.g., HPLC) drying->analysis end End: Enantiomerically Enriched Product analysis->end

Sources

Optimization

preventing oxidation of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hcl during long-term storage

This guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl. Oxidation is a primary degradation pathway for this comp...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl. Oxidation is a primary degradation pathway for this compound, and this document provides troubleshooting advice, preventative measures, and analytical protocols to maintain its integrity during storage.

Introduction: The Stability Challenge

1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride is a molecule possessing two key functional groups susceptible to degradation: a secondary amine within a pyrrolidine ring and a tertiary alcohol on a cyclobutane ring. The primary concern during long-term storage is the oxidation of the nucleophilic nitrogen atom in the pyrrolidine ring. While the tertiary alcohol is generally resistant to oxidation under standard conditions, the secondary amine can be a target for atmospheric oxygen.

The hydrochloride salt form of this compound significantly enhances its stability. The protonation of the nitrogen atom's lone pair of electrons reduces its nucleophilicity, thereby inhibiting direct oxidation.[1] However, under suboptimal storage conditions, gradual degradation can still occur. This guide will provide the necessary information to mitigate these risks.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: I've observed a new, more polar peak in the HPLC analysis of my aged stock of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl. What could it be?

A1: The most probable cause is the formation of the corresponding N-oxide, 1-(1-oxido-pyrrolidin-2-yl)cyclobutan-1-ol. The introduction of an oxygen atom onto the nitrogen increases the molecule's polarity, leading to a shorter retention time on a reverse-phase HPLC column compared to the parent compound.

  • Causality: The lone pair of electrons on the pyrrolidine nitrogen can react with atmospheric oxygen, especially in the presence of light or trace metal ions, which can catalyze the oxidation. While the hydrochloride salt form protects the amine, equilibrium dynamics, especially in the presence of moisture, can transiently expose the free base to oxidation.

Q2: My sample has developed a slight yellowish tint over time. Is this related to degradation?

A2: Yes, the appearance of a yellowish tint is often indicative of oxidative degradation in amine-containing compounds. While the N-oxide itself is typically colorless, its formation can be a precursor to more complex degradation pathways that result in colored impurities. It is crucial to analytically determine the purity of the sample if any color change is observed.

Q3: Can the tertiary alcohol group oxidize during storage?

A3: Oxidation of the tertiary alcohol is highly unlikely under typical long-term storage conditions. Tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for common oxidation mechanisms.[2][3][4][5] Significant degradation of this group would require harsh oxidizing agents not typically present during storage.

Q4: I suspect my compound has degraded. How can I confirm the identity of the primary oxidation product?

A4: The most effective method is to use a stability-indicating Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) method. This technique can separate the parent compound from its degradants and provide mass-to-charge ratio (m/z) information to confirm the identity of the impurities. The expected primary oxidation product, the N-oxide, will have a molecular weight increase of 16 amu (the mass of an oxygen atom) compared to the free base of the parent compound.

Q5: My sample was stored under nitrogen, but I still see some degradation. What could be the cause?

A5: While a nitrogen atmosphere is excellent for preventing oxidation, several factors could still contribute to degradation:

  • Incomplete Inerting: The initial inerting process may not have completely removed all oxygen from the container headspace.

  • Container Permeability: If the container is not hermetically sealed, oxygen can slowly permeate over time.

  • Moisture Content: The presence of residual moisture can facilitate degradation, even in an oxygen-depleted environment.

  • Light Exposure: Photodegradation can still occur if the sample is not protected from light.

  • Temperature Fluctuations: Elevated temperatures can accelerate degradation processes.

Preventative Storage Protocols

To ensure the long-term stability of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl, the following storage conditions are recommended. The goal is to create a multi-barrier system against the primary degradation factors: oxygen, moisture, light, and heat.

Recommended Storage Conditions
ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, the primary oxidizing agent.[6][7][8][9][10] Argon is denser and more inert than nitrogen, offering superior protection for highly sensitive compounds.[6]
Temperature -20°C or lowerReduces the rate of chemical degradation reactions.
Light Amber glass vial or opaque containerProtects the compound from photodegradation.
Moisture Tightly sealed container with a desiccantMinimizes hydrolysis and moisture-mediated degradation.
Experimental Protocol: Sample Aliquoting and Storage
  • Preparation: Before opening the primary container, allow it to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Perform all aliquoting in a glove box or glove bag filled with nitrogen or argon gas.

  • Aliquoting: Dispense the desired quantities into smaller, appropriately sized amber glass vials. This minimizes the headspace in each vial and reduces the frequency of exposing the bulk material to the atmosphere.

  • Sealing: Tightly seal each vial with a Teflon-lined cap. For very long-term storage, consider flame-sealing the vials under an inert atmosphere.

  • Packaging: Place the sealed vials in a labeled, opaque, moisture-barrier bag containing a desiccant pouch.

  • Storage: Store the packaged vials at -20°C or below.

Diagram: Decision-Making for Optimal Storage

storage_decision start Start: Assess Storage Duration short_term Short-Term (< 1 month) start->short_term < 1 month long_term Long-Term (> 1 month) start->long_term 1-12 months critical_long_term Critical Long-Term (> 1 year) start->critical_long_term > 12 months storage_short Store at 2-8°C Protected from light Tightly sealed short_term->storage_short storage_long Store at -20°C Under Nitrogen Protected from light Desiccated long_term->storage_long storage_critical Store at -80°C Under Argon Flame-sealed ampules Desiccated critical_long_term->storage_critical

Caption: Decision tree for selecting appropriate storage conditions.

Analytical Methods for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately assessing the purity of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl and quantifying any degradation products.

Protocol: Stability-Indicating UPLC-MS/MS Method

This protocol outlines the development and validation of a UPLC-MS/MS method capable of separating the parent compound from its potential N-oxide degradant.

1. Instrumentation and Columns:

  • UPLC System: An ultra-performance liquid chromatography system capable of high-pressure gradient elution.

  • Mass Spectrometer: A tandem quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0.0 2
    6.0 50
    6.5 95
    7.0 95
    7.1 2

    | 8.0 | 2 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • MRM Transitions (Hypothetical):

    • Parent (free base, C9H17NO): Precursor ion m/z 156.1, Product ion (e.g., fragment of pyrrolidine ring) m/z ~70.

    • N-Oxide (free base, C9H17NO2): Precursor ion m/z 172.1, Product ion (e.g., fragment retaining the oxygen) m/z ~86.

  • Note: These transitions must be optimized by infusing a standard of the parent compound and a sample from a forced degradation study.

4. Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[6][]

Protocol: Forced Degradation Study

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[9][10]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. This condition is expected to generate the N-oxide.

  • Thermal Degradation: Solid compound at 105°C for 48 hours.

  • Photodegradation: Expose the solid and a solution of the compound to light according to ICH Q1B guidelines.

Analyze all stressed samples using the developed UPLC-MS/MS method to confirm that all degradation products are well-resolved from the parent peak.

Diagram: Workflow for Stability Testing

stability_workflow start Start: Stability Study method_dev Develop Stability-Indicating UPLC-MS/MS Method start->method_dev forced_deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_deg method_val Validate Method (ICH Q2(R1)) forced_deg->method_val long_term_study Place Samples on Long-Term and Accelerated Stability (ICH Q1A(R2)) method_val->long_term_study analysis Analyze Samples at Time Points long_term_study->analysis data_eval Evaluate Data: - Purity - Impurity Profile - Mass Balance analysis->data_eval end End: Establish Retest Period and Storage Conditions data_eval->end

Caption: Workflow for conducting a comprehensive stability study.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products. 2003. [Link]

  • Why are organic amines often more stable as the HCl salt than in the free base form? Chemistry Stack Exchange. [Link]

  • What Gases Are Used by Pharmaceuticals? WestAir. [Link]

  • Why Nitrogen in the Pharmaceutical Industry Matters. PureAire Monitoring Systems. [Link]

  • Production & preservation of drugs. Air Liquide. [Link]

  • The Role of Industrial Gases in the Pharmaceutical Industry. INOX Air Products. [Link]

  • Pharmaceutical Gases and Cryogenic Storage. Air Products. [Link]

  • Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. PMC. [Link]

  • Early Efforts Identify Unstable APIs. Pharmaceutical Technology. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

  • Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]

  • Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • Oxidation of alcohols. Chemguide. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues encountered during the analysis of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl. This guide is structured to provide re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues encountered during the analysis of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl. This guide is structured to provide researchers, scientists, and drug development professionals with a systematic approach to troubleshooting, moving from general system-level problems to challenges specific to this polar, basic compound. Our goal is to empower you with the scientific rationale behind each step, ensuring robust and reproducible results.

Part 1: The First Steps - A Systematic Troubleshooting Workflow

Baseline noise is rarely a single-issue problem. It is a symptom that can point to various root causes within the HPLC system or the analytical method itself. Before diving into specific component checks, it's crucial to adopt a logical, systematic approach to isolate the problem efficiently.

FAQ: My chromatogram has significant baseline noise. Where do I even begin?

The most effective strategy is to systematically isolate the major components of your HPLC system. This process of elimination quickly narrows down the potential sources of noise.

The workflow below illustrates a validated diagnostic sequence. Start by assessing the noise with the current setup, and then sequentially remove components from the flow path. A significant reduction in noise after removing a component points to it as the likely source.

Experimental Protocol: Systematic Isolation
  • Establish a Benchmark: Run your HPLC method with the mobile phase, but without an injection, for 10-15 minutes. Record the baseline noise.

  • Remove the Column: Replace the analytical column with a zero-dead-volume union. Run the mobile phase again at the same flow rate.

  • Assess the Result:

    • If noise disappears: The column is the source. This could be due to contamination, bed instability, or slow equilibration.[1]

    • If noise persists: The problem lies upstream in the pump, degasser, mixer, or mobile phase itself.[2]

  • Isolate the Pump/Mobile Phase: If noise continues without the column, run the system with 100% HPLC-grade isopropanol or methanol.

  • Final Assessment:

    • If noise disappears: The issue is with your mobile phase (contamination, poor mixing, buffer precipitation).[1][3]

    • If noise persists: The problem is mechanical, located in the pump (seals, check valves), degasser, or detector.[4][5]

Visualization: Troubleshooting Workflow

G A Start: Observe Baseline Noise B Replace Column with Union A->B C Noise Persists? B->C D Noise is Column-Related (Contamination, Equilibration, Bleed) C->D No E Switch to 100% IPA or MeOH C->E Yes F Noise Persists? E->F G Noise is Mobile Phase-Related (Contamination, Buffer, Mixing) F->G No H Noise is Hardware-Related (Pump, Degasser, Detector) F->H Yes

Caption: A systematic workflow for isolating the source of HPLC baseline noise.

Part 2: Mobile Phase and Sample-Specific FAQs

The mobile phase is the lifeblood of an HPLC system and a frequent source of baseline issues, especially when analyzing polar, ionizable compounds like 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl.

FAQ: I see periodic, regular baseline noise that looks like a sine wave. What's causing this?

This type of regular, cycling noise is almost always linked to the pump and inadequate mobile phase mixing or delivery.[4]

  • Causality: HPLC pumps, especially binary and quaternary systems, deliver solvents in strokes. If the mobile phase components are not mixed perfectly, or if a check valve is failing, each piston stroke will deliver a slightly different composition to the detector. This creates a periodic fluctuation in the baseline, often correlating with the pump's pressure ripple.[5][6] Insufficient degassing can also cause regular noise as microbubbles are released with each pump stroke.[1][7]

  • Solutions:

    • Improve Mixing: If preparing the mobile phase online, ensure the pump's mixer is functioning correctly and is of adequate volume. For problematic methods, consider hand-mixing the mobile phase components before use.

    • Degas Thoroughly: Ensure the online degasser is working. If issues persist, sparge solvents with helium for 10-15 minutes before use.[7] Dissolved gases are a primary cause of baseline noise.[8]

    • Check Pump Components: Inspect and clean or replace pump check valves. Worn or dirty check valves are a common cause of pressure fluctuations that manifest as baseline noise.[3][4]

FAQ: My baseline is drifting upwards during a gradient run. Why is this happening?

Baseline drift in gradient elution is typically caused by differences in the UV absorbance of your mobile phase A and mobile phase B at the detection wavelength.

  • Causality: As the gradient progresses, the concentration of the stronger solvent (Mobile Phase B, usually organic) increases. If this solvent, or an additive within it, absorbs more UV light than Mobile Phase A, the baseline will rise.[9] Additives like Trifluoroacetic Acid (TFA) are notorious for this, as they have significant UV absorbance below 220 nm and can degrade over time, further increasing absorbance.[3]

  • Solutions:

    • Use High-Purity Solvents: Always use fresh, HPLC-grade or LC-MS-grade solvents and additives.[10]

    • Match Absorbance: Add a small, equivalent amount of the UV-absorbing additive (e.g., 0.1% formic acid or 0.05% TFA) to both Mobile Phase A and Mobile Phase B. This balances the background absorbance throughout the gradient.

    • Choose an Optimal Wavelength: If possible, select a detection wavelength where the mobile phase additives have minimal absorbance. For example, TFA absorbance is much lower at 214 nm compared to 210 nm.[3][11]

FAQ: How does the pH of my mobile phase affect the analysis of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL?

For an ionizable compound like this, mobile phase pH is one of the most critical parameters influencing retention time, peak shape, and baseline stability.

  • Causality: 1-(Pyrrolidin-2-YL)cyclobutan-1-OL is a basic compound due to its secondary amine (pyrrolidine ring). Its degree of ionization is governed by the mobile phase pH relative to its pKa.

    • At low pH (pH < pKa): The amine is protonated (BH+), making it more polar and less retained in reversed-phase chromatography.

    • At high pH (pH > pKa): The amine is in its neutral, free-base form (B), making it less polar and more retained. A mobile phase pH close to the analyte's pKa will result in a mixed population of ionized and non-ionized forms, leading to broad, tailing peaks and shifting retention times, which can appear as baseline instability.[12][13] The general rule is to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[13]

  • Solutions & Recommendations:

    • Operate at Low pH: Use a mobile phase buffered to a pH between 2.5 and 3.5 (e.g., with formic acid or a phosphate buffer). This ensures the analyte is fully and consistently protonated, providing stable retention and often better peak shape by minimizing interactions with silica silanols.

    • Operate at High pH (with caution): Using a high pH (e.g., 9-10 with an ammonium bicarbonate or carbonate buffer) will neutralize the amine, increasing retention. This requires a pH-stable column (e.g., hybrid silica or graphitized carbon) to prevent stationary phase degradation.[14][15]

    • Buffer Correctly: Always use a buffer to control the pH, especially if the mobile phase contains a low percentage of organic solvent. Ensure the buffer is soluble in all mobile phase compositions used in your gradient.[16]

Visualization: Analyte Ionization vs. pH

G cluster_0 Low pH (e.g., pH 2.5) cluster_1 High pH (e.g., pH 9.5) cluster_2 pH ≈ pKa Low_pH Analyte is Protonated (BH+) More Polar Less Retained (RP-HPLC) High_pH Analyte is Neutral (B) Less Polar More Retained (RP-HPLC) PKA_pH Mixed State (B and BH+) Poor Peak Shape Unstable Retention

Caption: The effect of mobile phase pH on the ionization state and chromatographic behavior of a basic analyte.

Part 3: Hardware and Column-Related FAQs

If the mobile phase has been ruled out, the source of noise is likely mechanical or related to the column or detector.

FAQ: My baseline is erratic and spiky. What should I check?

Irregular, spiky noise is often caused by air bubbles, electrical issues, or a failing detector lamp.[5][9]

  • Causality:

    • Air Bubbles: The most common cause. Bubbles trapped in the pump or flowing through the detector flow cell will cause sharp spikes in the baseline as they pass the light path.[7][8][9]

    • Detector Lamp: An aging deuterium lamp can begin to flicker, causing erratic noise.[5][17][18]

    • Contamination: Particulates flaking off from pump seals or the injector rotor can cause random spikes as they pass through the detector.[19]

    • Electrical Issues: Poor grounding or interference from other electronic equipment on the same circuit can introduce noise.[10]

  • Solutions:

    • Purge the System: Thoroughly purge all solvent lines and the pump to remove any trapped air.[20]

    • Check Degasser: Ensure the online degasser is functioning and all tubing is secure.

    • Inspect Detector Lamp: Check the lamp's energy output via the system software. If the energy is low or the lamp has exceeded its rated lifetime, replace it.[6][18]

    • Clean the Flow Cell: Flush the detector flow cell with a strong, non-buffered solvent like methanol or isopropanol to remove contaminants or bubbles.[6][10]

FAQ: I'm seeing significant peak tailing for my analyte, which is affecting baseline integration. Is this a noise issue?

While not strictly baseline noise, severe peak tailing can elevate the baseline post-elution and complicate integration, often being mistaken for baseline drift. For a basic compound like 1-(Pyrrolidin-2-YL)cyclobutan-1-OL, this is a very common issue.

  • Causality: Peak tailing for basic analytes is primarily caused by secondary interactions between the protonated amine and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of traditional silica-based stationary phases.[21] This strong ionic interaction holds back a fraction of the analyte, causing it to elute slowly and form a "tail."

  • Solutions:

    • Column Selection: This is the most effective solution.

      • Use a modern, high-purity, end-capped C18 column where most residual silanols are chemically deactivated.

      • Consider a column with an embedded polar group, which provides a "water shield" around the silica surface, preventing silanol interactions.[15]

      • Employ a hybrid particle column (e.g., BEH) which is more resistant to high pH and has fewer active silanol sites.[15][22]

    • Mobile Phase Modification:

      • Lower the pH: Operating at a low pH (2.5-3.0) protonates the analyte but also suppresses the ionization of the silanol groups, reducing the unwanted interaction.[21]

      • Use a Competing Base: Add a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase. TEA is a stronger base that will preferentially bind to the active silanol sites, effectively blocking them from interacting with your analyte.[23]

Data Presentation: Common Solvent Properties

When troubleshooting, it's essential to use high-quality solvents and understand their properties.

SolventUV Cutoff (nm)Viscosity (cP at 20°C)Elution Strength (Reversed-Phase)Notes
Water~1901.00WeakProne to microbial growth; use fresh HPLC-grade.[24]
Acetonitrile1900.37StrongPreferred for low UV detection; good mixing with water.
Methanol2050.60Medium-StrongHigher viscosity and UV cutoff than acetonitrile.[11]
Isopropanol2052.30Very StrongExcellent for flushing columns but high viscosity leads to high backpressure.
Tetrahydrofuran (THF)2120.55StrongCan degrade to form UV-absorbing peroxides; use stabilized grade.[3]

References

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020). Vertex AI Search.
  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2025). G-M-I, Inc.
  • HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. (n.d.). G-M-I, Inc.
  • Troubleshooting Common HPLC Issues. (2025). Labcompare.com.
  • 5 Major causes of noise in chromatograms during HPLC analysis? (2023). Reddit.
  • HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex.
  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024).
  • Eliminating Baseline Problems. (n.d.). Agilent.
  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019).
  • HPLC Pump Care and Troubleshooting. (2025). Chrom Tech, Inc.
  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025).
  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. (n.d.). AKJournals.
  • HPLC Troubleshooting Guide. (n.d.).
  • Shimadzu Baseline Disturbance. (2025). Shimadzu.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Troubleshooting Guide for HPLC Pumps: Tips and Tricks. (2025). G-M-I, Inc.
  • Exploring the Role of pH in HPLC Separ
  • Waters Column Selection Guide for Polar Compounds. (2024).
  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2015).
  • HPLC Maintenance Guide: Checklist, Tips & Spare Parts. (2025). G-M-I, Inc.
  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022). Thermo Fisher Scientific.
  • Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. (2001). PubMed.
  • HPLC Column Selection Guide. (n.d.). Phenomenex.
  • HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity. (n.d.). Sigma-Aldrich.
  • HPLC Columns and Consumables Selection Chart. (n.d.).
  • HPLC Troubleshooting. (n.d.). Thermo Fisher Scientific - US.
  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019). Element Lab Solutions.
  • Effect of pH on LC-MS Analysis of Amines. (n.d.).
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025).
  • Eliminating High Background Noise on New Cogent Columns. (2026). MICROSOLV.
  • HPLC Column Selection: Core to Method Development (Part I). (2025).
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
  • Preparing the Mobile Phases. (n.d.). Shimadzu.
  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2025).
  • HPLC Troubleshooting Guide. (n.d.).
  • What approaches can be used to remove the excess amount of salts
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.

Sources

Reference Data & Comparative Studies

Validation

1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl vs. Traditional Pyrrolidine Derivatives in Drug Discovery

Executive Summary The pyrrolidine ring is a ubiquitous pharmacophore in medicinal chemistry, appearing in over 20 FDA-approved drugs, including DPP-4 inhibitors and ACE inhibitors [1]. Its popularity stems from its sp3-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolidine ring is a ubiquitous pharmacophore in medicinal chemistry, appearing in over 20 FDA-approved drugs, including DPP-4 inhibitors and ACE inhibitors [1]. Its popularity stems from its sp3-hybridized character, hydrogen-bonding capabilities, and unique pseudorotation dynamics. However, simple pyrrolidines often suffer from high basicity (leading to poor membrane permeability) and metabolic liabilities (such as CYP450-mediated bioactivation).

To overcome these limitations, modern drug discovery has shifted toward conformationally restricted, highly functionalized building blocks [4]. 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl (CAS: 2089650-62-2) represents a next-generation scaffold. By fusing a pyrrolidine ring with a cyclobutanol moiety, this building block objectively outperforms traditional derivatives like unsubstituted pyrrolidine and prolinol in terms of metabolic stability, pKa modulation, and 3D structural rigidity.

Physicochemical Profiling & Structural Causality

As a Senior Application Scientist, it is critical to understand the causality behind a molecule's physicochemical behavior rather than just its structural formula. The integration of the cyclobutanol group at the C2 position of the pyrrolidine ring introduces two profound effects:

A. pKa Modulation via Inductive Effects

Unsubstituted pyrrolidine is highly basic (pKa ~11.3), meaning it is almost entirely protonated at physiological pH (7.4). This high degree of ionization can impede passive membrane permeability and increase the risk of hERG channel blockade.

In 1-(Pyrrolidin-2-YL)cyclobutan-1-OL, the electronegative oxygen atom of the cyclobutanol hydroxyl group exerts a strong through-bond electron-withdrawing inductive effect on the adjacent secondary amine [3]. Similar to the well-documented pKa shift observed between proline (pKa 10.6) and 4-hydroxyproline (pKa 9.6), the cyclobutanol moiety lowers the amine's pKa to a more physiologically favorable range (~8.8–9.2). This increases the fraction of un-ionized drug, directly enhancing oral bioavailability and cellular penetration.

B. Conformational Restriction and Fsp3

The cyclobutane ring is not flat; it adopts a highly puckered conformation to relieve torsional strain [2]. This puckering restricts the rotational freedom of the adjacent pyrrolidine ring, locking the molecule into a defined 3D vector. High Fraction of sp3 carbons (Fsp3) combined with conformational rigidity is strongly correlated with a reduction in off-target toxicity and higher clinical success rates.

Metabolic Stability & Toxicology

A severe liability of traditional pyrrolidines is their susceptibility to cytochrome P450 (CYP)-mediated α-oxidation. This metabolic pathway frequently generates reactive iminium ions and aminoaldehydes, which are electrophilic species capable of covalently binding to off-target proteins, leading to genotoxicity and hepatotoxicity [1].

The 1-(Pyrrolidin-2-YL)cyclobutan-1-OL scaffold neutralizes this threat through steric and electronic shielding . The bulky cyclobutane ring at the α-position physically blocks CYP enzymes from accessing the vulnerable carbon-hydrogen bonds adjacent to the nitrogen. Consequently, metabolic clearance is safely redirected toward Phase II glucuronidation of the tertiary hydroxyl group, yielding non-toxic, easily excretable metabolites.

MetabolicStability cluster_0 Standard Pyrrolidine cluster_1 1-(Pyrrolidin-2-YL)cyclobutan-1-OL P1 Pyrrolidine Scaffold CYP1 CYP450 Oxidation P1->CYP1 IM Reactive Iminium Ion (Toxicity Risk) CYP1->IM P2 Cyclobutanol-Substituted Pyrrolidine CYP2 CYP450 Oxidation Blocked P2->CYP2 Steric Shielding & Inductive Effect SM Stable Metabolite (Safe Clearance) CYP2->SM

Fig 1: Metabolic pathway comparison demonstrating the protective steric shielding of the cyclobutanol group.

Comparative Performance Analysis

The following table synthesizes the quantitative and qualitative performance metrics of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL against traditional alternatives used in early-stage drug discovery.

Property / MetricUnsubstituted PyrrolidineProlinol (Pyrrolidin-2-ylmethanol)1-(Pyrrolidin-2-YL)cyclobutan-1-OL
pKa (Amine) ~11.3~9.5~8.8 - 9.2
Lipophilicity (cLogP) LowLow (Hydrophilic)Moderate (Optimal for BBB penetration)
Metabolic Liability High (Iminium Ion Formation)Moderate (Oxidation to Aldehyde)Low (Steric Shielding by Cyclobutane)
3D Character (Fsp3) 1.00 (Highly flexible)1.00 (Moderate flexibility)1.00 (High rigidity, puckered conformation)
Primary Utility Basic pharmacophoreChiral auxiliary / H-bond donorConformationally restricted scaffold

Experimental Workflow: Self-Validating Amide Coupling Protocol

Because 1-(Pyrrolidin-2-YL)cyclobutan-1-OL is supplied as a hydrochloride (HCl) salt to ensure shelf stability and prevent oxidative degradation, it must be carefully free-based in situ prior to use as a nucleophile. The following protocol outlines a self-validating system for coupling this sterically hindered amine to a carboxylic acid.

Step-by-Step Methodology

Step 1: Preparation of the Free Base

  • Action: Dissolve 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Causality: DIPEA is selected over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it only acts as a proton scavenger.

  • Self-Validation: Spot 1 µL of the solution onto wet pH paper. A pH of 8–9 confirms successful deprotonation of the pyrrolidine nitrogen.

Step 2: Activation of the Electrophile

  • Action: In a separate vial, dissolve the target carboxylic acid (1.1 eq) in DMF. Add HATU (1.2 eq) and stir for 15 minutes at room temperature.

  • Causality: HATU is critical here. The cyclobutanol group creates significant steric hindrance around the pyrrolidine nitrogen. HATU rapidly generates a highly reactive HOAt ester, which is necessary to drive the coupling of hindered amines to completion.

Step 3: Coupling and In-Process Monitoring

  • Action: Transfer the activated acid solution to the free-based pyrrolidine. Stir at room temperature for 2–4 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The endpoint is validated by the complete disappearance of the starting amine mass ( m/z 142.1 [M+H]+ for the free base) and the emergence of the target amide mass.

Step 4: Quenching and Purification

  • Action: Quench the reaction with saturated aqueous NaHCO3​ to neutralize any residual acid and HOAt. Extract with Ethyl Acetate (EtOAc), dry over Na2​SO4​ , and purify via reverse-phase Prep-HPLC.

Workflow N1 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl (Starting Material) N2 Free-Basing (DIPEA) in DMF/DCM N1->N2 N3 Electrophile Addition (Activated Carboxylic Acid) N2->N3 N4 Amide Coupling (HATU, RT, 2h) N3->N4 N5 LC-MS Validation (Confirm Mass & Purity) N4->N5 N6 Purification (Prep-HPLC) N5->N6

Fig 2: Self-validating experimental workflow for amide coupling using the HCl salt building block.

References

  • Cyclobutanes in Small-Molecule Drug Candidates Source: National Institutes of Health (PMC) URL:[Link]

  • Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization Source: Journal of the American Chemical Society (JACS) URL:[Link]

Comparative

Comparative Efficacy Analysis of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl: A Hypothetical Guide for Preclinical Evaluation

This guide provides a comprehensive framework for the preclinical comparative efficacy evaluation of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl, a novel compound with structural motifs suggesting potential activity at the N-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preclinical comparative efficacy evaluation of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl, a novel compound with structural motifs suggesting potential activity at the N-methyl-D-aspartate (NMDA) receptor. Due to the absence of published data on this specific molecule, this document outlines a hypothetical, yet scientifically rigorous, approach for its characterization against established standard reference compounds. This guide is intended for researchers, scientists, and drug development professionals in the fields of neuropharmacology and medicinal chemistry.

Introduction: Rationale for Investigation

The chemical structure of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl incorporates two key pharmacophores: a 2-substituted pyrrolidine ring and a cyclobutanol moiety. The pyrrolidine ring is a foundational structure in numerous centrally active pharmaceuticals, including compounds targeting the NMDA receptor.[1][2] Specifically, 2-substituted pyrrolidines are key intermediates in the synthesis of selective κ-opioid receptor antagonists and other CNS-active agents.[3] The cyclobutane ring, a strained carbocycle, is increasingly utilized in medicinal chemistry to introduce conformational rigidity and improve pharmacological properties such as metabolic stability and binding affinity.[4][5]

Given these structural features, it is hypothesized that 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl may function as an NMDA receptor antagonist. The NMDA receptor, a crucial component of excitatory glutamatergic neurotransmission, is a well-established target for drugs treating a range of neurological and psychiatric disorders.[6][7] Therefore, this guide proposes a series of in vitro and in vivo experiments to compare the efficacy of this novel compound against well-characterized NMDA receptor antagonists, primarily Ketamine , a non-competitive channel blocker with dissociative anesthetic properties, and Dizocilpine (MK-801) , a high-affinity, non-competitive antagonist.[7][8]

Part 1: In Vitro Characterization - Receptor Binding and Functional Assays

The initial phase of evaluation focuses on determining the direct interaction of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl with the NMDA receptor and quantifying its functional consequences at the cellular level.

Radioligand Binding Assay for NMDA Receptor Occupancy

This assay will determine the affinity of the test compound for the PCP binding site within the NMDA receptor ion channel.[9]

Experimental Protocol:

  • Membrane Preparation: Homogenize whole rat brains to prepare a membrane suspension containing NMDA receptors.[10]

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with the radioligand [³H]MK-801 , a high-affinity ligand for the PCP site.[11]

  • Competitive Binding: Add increasing concentrations of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl, Ketamine, or MK-801 to displace the radioligand.

  • Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) and subsequently calculate the inhibitor constant (Kᵢ).[11]

Data Presentation:

CompoundKᵢ (nM) for [³H]MK-801 Displacement (Mean ± SEM)
1-(Pyrrolidin-2-YL)cyclobutan-1-OL HClHypothetical Data
KetamineHypothetical Data
MK-801Hypothetical Data

Table 1: Comparative binding affinities of the test compound and reference standards at the NMDA receptor PCP site.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct functional measure of the compound's effect on NMDA receptor-mediated ion channel activity in neurons.[12][13]

Experimental Protocol:

  • Cell Culture: Use primary cultures of rat cerebellar granule neurons or a cell line expressing recombinant human NMDA receptors (e.g., GluN1/GluN2B subunits).[14]

  • Recording Setup: Establish a whole-cell patch-clamp recording configuration on a selected neuron.[15]

  • NMDA Receptor Activation: Perfuse the cell with a solution containing NMDA and the co-agonist glycine to evoke an inward current.[16]

  • Antagonist Application: Apply increasing concentrations of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl or Ketamine to the perfusion solution.

  • Data Acquisition: Record the NMDA-evoked currents in the absence and presence of the test compounds.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked currents and plot the percentage of inhibition as a function of drug concentration to determine the IC₅₀ value.[14]

Data Presentation:

CompoundIC₅₀ (µM) for Inhibition of NMDA-Evoked Currents (Mean ± SEM)
1-(Pyrrolidin-2-YL)cyclobutan-1-OL HClHypothetical Data
KetamineHypothetical Data

Table 2: Comparative functional antagonism of NMDA receptor-mediated currents.

Part 2: In Vivo Evaluation - Behavioral and Electrophysiological Correlates

The second phase of this investigation will assess the in vivo effects of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl in rodent models, focusing on behaviors and neurophysiological changes characteristic of NMDA receptor antagonism.

Behavioral Assays in Rodents

These assays are designed to detect dissociative-like and psychotomimetic effects, which are hallmarks of non-competitive NMDA receptor antagonists.[17]

Experimental Protocols:

  • Open Field Test: This assay measures locomotor activity and exploratory behavior.[18]

    • Administer the test compound, Ketamine, or vehicle to rats.

    • Place the animal in a large, open arena.

    • Use video tracking software to record and analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency for a set duration.[19]

  • Prepulse Inhibition (PPI) of Acoustic Startle: This test assesses sensorimotor gating, a process disrupted by psychotomimetic agents.[17]

    • Administer the test compound, Ketamine, or vehicle.

    • Place the animal in a startle chamber.

    • Present a loud acoustic stimulus (pulse) that elicits a startle response.

    • In some trials, precede the pulse with a weaker, non-startling stimulus (prepulse).

    • Measure the startle amplitude in both pulse-alone and prepulse-plus-pulse trials.

    • Calculate the percentage of PPI. A reduction in PPI indicates a deficit in sensorimotor gating.

Data Presentation:

Treatment GroupTotal Distance Traveled (cm)Time in Center (%)Prepulse Inhibition (%)
Vehicle ControlHypothetical DataHypothetical DataHypothetical Data
1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl (Dose 1)Hypothetical DataHypothetical DataHypothetical Data
1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl (Dose 2)Hypothetical DataHypothetical DataHypothetical Data
Ketamine (Reference Dose)Hypothetical DataHypothetical DataHypothetical Data

Table 3: Comparative behavioral effects in rodent models.

Quantitative Electroencephalography (qEEG)

qEEG in freely moving rats provides a powerful tool to measure drug-induced changes in brain oscillatory activity, offering a translational biomarker for CNS engagement.[20][21]

Experimental Protocol:

  • Surgical Implantation: Surgically implant EEG and EMG electrodes in rats for chronic recording.

  • Baseline Recording: Record baseline EEG/EMG activity to establish normal sleep-wake architecture.

  • Drug Administration: Administer the test compound, Ketamine, or vehicle.

  • Post-Dosing Recording: Record EEG/EMG for several hours post-administration.

  • Data Analysis:

    • Spectral Analysis: Perform Fourier analysis to quantify the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma). NMDA antagonists like ketamine are known to increase gamma power.[22]

    • Sleep-Wake Profiling: Classify the recording into wakefulness, NREM sleep, and REM sleep to assess changes in sleep architecture.[20]

Data Presentation:

Treatment GroupChange in Gamma Power (%)Change in REM Sleep (%)
Vehicle ControlHypothetical DataHypothetical Data
1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl (Dose 1)Hypothetical DataHypothetical Data
1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl (Dose 2)Hypothetical DataHypothetical Data
Ketamine (Reference Dose)Hypothetical DataHypothetical Data

Table 4: Comparative effects on qEEG parameters in rats.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_antagonists Pharmacological Intervention Glutamate_Vesicle Glutamate Vesicle NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Glutamate AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Glutamate Ca_Channel Ca²⁺ Influx NMDA_R->Ca_Channel Activation AMPA_R->Ca_Channel Depolarization (removes Mg²⁺ block) Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Signaling Test_Compound 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl (Hypothesized Antagonist) Test_Compound->NMDA_R Block Ketamine Ketamine (Reference Antagonist) Ketamine->NMDA_R Block

Caption: Hypothesized mechanism of action at the NMDA receptor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Binding Radioligand Binding Assay (Affinity - Kᵢ) Data_Analysis Comparative Efficacy Analysis Binding->Data_Analysis Patch Whole-Cell Patch-Clamp (Function - IC₅₀) Patch->Data_Analysis Behavior Behavioral Assays (Open Field, PPI) Behavior->Data_Analysis EEG qEEG (CNS Engagement) EEG->Data_Analysis Start Compound Synthesis 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl Start->Binding Test Compound & References Start->Patch Test Compound & References Start->Behavior Dose-Response Start->EEG Dose-Response Conclusion Determine Pharmacological Profile Data_Analysis->Conclusion

Caption: Overall experimental workflow for comparative efficacy.

Conclusion

This guide outlines a structured and comprehensive approach to elucidate the comparative efficacy of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl. By progressing from in vitro receptor characterization to in vivo behavioral and physiological assessment, this framework allows for a thorough understanding of the compound's pharmacological profile relative to established NMDA receptor antagonists. The causality behind this experimental design is to first confirm the molecular target and mechanism of action before investigating its more complex behavioral and systemic effects. Each protocol is designed to be a self-validating system through the inclusion of positive controls (Ketamine, MK-801) and vehicle controls, ensuring the trustworthiness of the generated data. The successful execution of these experiments would provide the critical data necessary to determine the therapeutic potential of this novel chemical entity.

References

Sources

Comparative

comparing binding kinetics of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hcl structural analogs

Comparative Binding Kinetics of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl Structural Analogs: A Fragment-Based Drug Discovery Guide As Fragment-Based Drug Discovery (FBDD) matures, the pharmaceutical industry is aggressivel...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Kinetics of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl Structural Analogs: A Fragment-Based Drug Discovery Guide

As Fragment-Based Drug Discovery (FBDD) matures, the pharmaceutical industry is aggressively shifting away from flat, 2D aromatic fragments toward sp³-rich, three-dimensional scaffolds. High sp³ character ( Fsp3​ ) correlates strongly with improved solubility, reduced off-target promiscuity, and higher clinical success rates [4].

Within this paradigm, 1-(Pyrrolidin-2-yl)cyclobutan-1-ol HCl has emerged as a highly valuable building block. It combines a basic pyrrolidine ring—a classic bioisostere for proline—with a rigidified cyclobutanol moiety that projects exit vectors precisely into 3D space.

To objectively evaluate the performance of this scaffold, this guide compares the binding kinetics of 1-(Pyrrolidin-2-yl)cyclobutan-1-ol against three structural analogs. We utilize Surface Plasmon Resonance (SPR) [1], the gold standard for measuring fragment kinetics, against a highly relevant clinical target: Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) . Pin1 is a master regulator in cancer and Alzheimer's disease that naturally recognizes and isomerizes proline-containing motifs, making it the perfect model system to evaluate pyrrolidine-based fragments[2].

Structural Analogs Evaluated

To isolate the thermodynamic and kinetic contributions of the cyclobutane ring, we evaluated the base fragment against three rational variations:

  • Analog A (The Benchmark): 1-(Pyrrolidin-2-yl)cyclobutan-1-ol HCl – Features a rigid, sp³-rich cyclobutane ring.

  • Analog B (Ring Pucker Variant): 1-(Pyrrolidin-2-yl)cyclopentan-1-ol HCl – Expands the ring to a cyclopentyl group, altering the exit vector and increasing steric bulk.

  • Analog C (Acyclic Control): 2-(Pyrrolidin-2-yl)propan-2-ol HCl – Replaces the ring with a flexible gem-dimethyl (isopropyl) group, serving as an entropic baseline.

  • Analog D (Basicity/Steric Variant): 1-(Piperidin-2-yl)cyclobutan-1-ol HCl – Expands the pyrrolidine to a piperidine, altering basicity and active-site fit.

Experimental Workflow: SPR Kinetic Profiling

Fragment binding is characterized by ultra-fast association ( kon​ ) and dissociation ( koff​ ) rates, requiring highly sensitive biophysical techniques. SPR is uniquely suited for this, as it provides real-time, label-free kinetic data while eliminating false positives through rigorous solvent correction[1].

SPR_Workflow A 1. Surface Prep (CM5 Activation) B 2. Pin1 Immobilization (Amine Coupling) A->B C 3. Fragment Injection (Multi-Cycle Kinetics) B->C D 4. Dissociation & Solvent Correction C->D E 5. 1:1 Langmuir Data Fitting D->E

Caption: Surface Plasmon Resonance (SPR) workflow for high-density fragment kinetic analysis.

Step-by-Step Protocol:
  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K) and normalize at 25°C. Activate flow cells 1 and 2 using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute recombinant human Pin1 (PPIase domain) to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over flow cell 2 until a high immobilization level of ~2,500 RU is achieved (necessary for detecting low-molecular-weight fragments). Flow cell 1 serves as the blank reference.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes over both flow cells to deactivate unreacted NHS esters.

  • Analyte Preparation: Dissolve Analogs A-D in 100% DMSO to 10 mM. Dilute into SPR running buffer (PBS-P+, pH 7.4) to a final concentration series (15.6 µM to 500 µM) maintaining exactly 5% DMSO.

  • Kinetic Injection: Inject analytes at a high flow rate of 50 µL/min to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Processing: Double-reference the data (subtracting reference flow cell and blank buffer injections). Apply a DMSO solvent correction curve (4.5% to 5.5% DMSO) to account for bulk refractive index shifts. Fit the resulting sensorgrams using a 1:1 Langmuir binding model.

Comparative Kinetic Data

The table below summarizes the binding kinetics of the four analogs against the Pin1 PPIase domain.

CompoundScaffold Modification KD​ (µM) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹)Ligand Efficiency (LE)*
Analog A Cyclobutane (Benchmark)42.53.8 × 10³0.160.41
Analog B Cyclopentane115.01.9 × 10³0.220.34
Analog C Acyclic (gem-dimethyl)380.00.6 × 10³0.230.29
Analog D Piperidine>1000N/AN/A<0.20

*Ligand Efficiency (LE) = (ΔG)/Nheavy​ , where Nheavy​ is the number of non-hydrogen atoms. An LE > 0.30 is generally required for a viable FBDD starting point.

Mechanistic Insights: The Causality of Binding

As an Application Scientist, it is critical to look beyond the raw KD​ values and understand why these kinetic differences occur. The superior performance of Analog A is driven by a combination of transition-state mimicry and entropic pre-organization.

A. Transition-State Mimicry (The Proline Pocket)

Pin1 catalyzes isomerization by forcing its substrates into a twisted-amide transition state, which requires the proline ring to adopt a trans-pyrrolidine conformation[3]. Both Analog A and Analog C possess this pyrrolidine ring, allowing them to anchor into the hydrophobic pocket formed by His59, Leu122, and Met130 [2]. However, Analog D replaces this with a piperidine ring. The added steric bulk of the 6-membered ring clashes with the tight constraints of the Pin1 pocket, resulting in a complete loss of measurable binding ( KD​ > 1 mM).

B. Entropic Pre-organization (The kon​ Advantage)

The most striking difference is between the cyclobutane benchmark (Analog A ) and the acyclic control (Analog C ). Analog A exhibits a kon​ that is over 6-fold faster than Analog C.

  • The Causality: Analog C is highly flexible. Upon binding, its gem-dimethyl group must freeze into a specific conformation, resulting in a massive entropic penalty ( ΔS ). In contrast, the cyclobutane ring in Analog A is already conformationally locked. This "pre-organization" drastically lowers the activation energy required for association, driving the rapid kon​ and superior overall affinity.

C. Steric Constraints and Exit Vectors (The Cyclopentyl Clash)

While Analog B (cyclopentane) is also conformationally restricted, its KD​ is nearly 3-fold worse than Analog A. The cyclobutane ring is highly puckered and compact, allowing the hydroxyl group to form a critical hydrogen bond with the active site without disrupting the pyrrolidine anchor. The larger cyclopentyl ring alters the trajectory of this exit vector and introduces mild steric clashes with the surrounding residues, slightly depressing kon​ and accelerating koff​ .

Binding_Logic Root Fragment Binding Affinity (KD) K_on Association Rate (k_on) Driven by Entropic Pre-organization Root->K_on K_off Dissociation Rate (k_off) Driven by Shape Complementarity Root->K_off Cyclobutane Cyclobutane (Analog A) Rigid, Low Entropic Penalty Fast k_on K_on->Cyclobutane Acyclic Acyclic (Analog C) Flexible, High Entropic Penalty Slow k_on K_on->Acyclic ProlinePocket Pyrrolidine Ring Perfect Pin1 Pocket Fit Slow k_off K_off->ProlinePocket Piperidine Piperidine (Analog D) Steric Clash in Pocket Fast k_off K_off->Piperidine

Caption: Mechanistic drivers of fragment binding kinetics in the Pin1 active site.

Conclusion for Drug Developers

For researchers building 3D-enriched fragment libraries, 1-(Pyrrolidin-2-yl)cyclobutan-1-ol HCl represents an optimal starting point for targeting proline-recognizing domains or replacing flat basic amines. The SPR kinetic data definitively proves that the rigidified cyclobutane scaffold provides a superior Ligand Efficiency (0.41) by maximizing the association rate ( kon​ ) through entropic pre-organization, while avoiding the steric penalties associated with larger cycloalkanes.

References

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry. URL: [Link]

  • Potter, A., et al. (2011). A reduced-amide inhibitor of Pin1 binds in a conformation resembling a twisted-amide transition state. ACS Chemical Biology. URL: [Link]

  • Xu, G. G., et al. (2012). Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation. PLoS ONE. URL: [Link]

  • Osberger, T. J., et al. (2020). C(sp3)-H Arylation to Construct All-Syn Cyclobutane-Based Heterobicyclic Systems: A Novel Fragment Collection. Chemical Communications. URL: [Link]

Validation

1-(Pyrrolidin-2-YL)cyclobutan-1-OL hcl free base vs hydrochloride salt stability comparison

Executive Summary The compound 1-(Pyrrolidin-2-YL)cyclobutan-1-OL (CAS: 2089650-62-2 for the HCl salt) is a highly valuable, sp3-rich building block frequently utilized in modern medicinal chemistry and drug discovery. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(Pyrrolidin-2-YL)cyclobutan-1-OL (CAS: 2089650-62-2 for the HCl salt) is a highly valuable, sp3-rich building block frequently utilized in modern medicinal chemistry and drug discovery. However, handling the secondary amine (pyrrolidine) moiety requires careful consideration of its solid-state and chemical stability.

This guide objectively compares the performance and stability of the free base form versus its hydrochloride (HCl) salt. By examining the mechanistic causality behind their degradation pathways, we provide researchers with actionable, data-backed insights for form selection and handling protocols.

Mechanistic Causality: Why Salt Form Matters

The Vulnerability of the Free Base

The free base form contains an unprotonated secondary aliphatic amine within the pyrrolidine ring. This nitrogen atom possesses a highly reactive, sterically accessible lone pair of electrons, making it inherently susceptible to several degradation pathways:

  • Atmospheric CO₂ Absorption (Carbamate Formation): Pyrrolidines are well-documented to react rapidly with atmospheric carbon dioxide to form stable carbamates[1]. This nucleophilic attack leads to unpredicted weight gain, assay drift, and altered solubility profiles.

  • Oxidative Degradation: The nucleophilic lone pair is highly prone to N-oxidation when exposed to atmospheric oxygen or trace peroxides in solvents, leading to N-oxide impurities and subsequent ring-opening reactions.

  • Physical Instability: The free base is typically an amorphous, waxy solid or viscous oil. This high molecular mobility facilitates faster degradation kinetics compared to a rigid crystal lattice.

The Protective Mechanism of the HCl Salt

Converting the free base to the hydrochloride salt fundamentally alters its physicochemical profile, offering profound stability advantages[2]:

  • Lone Pair Sequestration: Protonation of the secondary amine ties up the lone pair in a stable N-H bond, forming an ammonium cation. This eliminates the nitrogen's nucleophilicity, effectively shutting down both carbamate formation and N-oxidation[3].

  • Crystalline Lattice Stabilization: The strong ionic interactions between the protonated amine and the chloride counterion promote a highly ordered, tightly packed crystalline lattice. This drastically reduces molecular mobility and hygroscopicity, shielding the molecule from environmental stressors[4].

G FB 1-(Pyrrolidin-2-yl) cyclobutan-1-ol (Free Base) NOx N-Oxide Degradation FB->NOx Lone Pair Oxidation Carb Carbamate Formation FB->Carb Nucleophilic Attack Salt 1-(Pyrrolidin-2-yl) cyclobutan-1-ol HCl (Hydrochloride Salt) Stable Stable Crystalline Lattice Salt->Stable Protonated Amine (No Lone Pair) O2 O2 (Air) O2->NOx CO2 CO2 (Air) CO2->Carb

Diagram 1: Divergent stability pathways between the reactive Free Base and the stabilized HCl Salt.

Quantitative Data Presentation

To objectively evaluate these mechanisms, the following table summarizes the comparative stability profile based on accelerated degradation metrics typical for pyrrolidine-based pharmaceutical intermediates.

Table 1: Accelerated Stability Profile (40°C / 75% RH)
Parameter1-(Pyrrolidin-2-YL)cyclobutan-1-OL (Free Base)1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl (Salt)
Initial Appearance Pale yellow viscous oil / waxy solidWhite crystalline powder
Initial Purity (HPLC) > 98.5%> 99.0%
Purity (1 Month) 94.2% (Significant N-oxide formation)98.9%
Purity (3 Months) 88.7%98.7%
Weight Change (CO₂/H₂O) + 4.5% (Carbamate/Moisture uptake)< 0.2%
Handling Characteristics Sticky, difficult to weigh accuratelyFree-flowing, easily dispensable

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, researchers should employ the following self-validating workflows when assessing the stability of this building block in their own laboratories.

Workflow Start Compound Isolation (Free Base vs HCl) Stress Accelerated Stress (40°C / 75% RH) Start->Stress Oxidation Oxidative Stress (0.3% H2O2) Start->Oxidation CO2 Atmospheric Exposure (Open Container) Start->CO2 Analysis Analytical Evaluation (LC-MS, 13C-NMR, XRPD) Stress->Analysis Oxidation->Analysis CO2->Analysis Decision Form Selection for Scale-up Analysis->Decision

Diagram 2: Comprehensive experimental workflow for validating amine stability profiles.

Protocol A: Atmospheric Exposure & Carbamate Formation Assay

Purpose: To quantify the rate of CO₂ absorption and carbamate formation.

  • Preparation: Accurately weigh 500 mg of both the free base and the HCl salt into separate, pre-tared, open glass Petri dishes.

  • Exposure: Place the dishes in a controlled environmental chamber set to 25°C and 60% RH with ambient atmospheric CO₂ levels.

  • Gravimetric Monitoring: Record the weight of each dish at 1, 3, 7, and 14 days.

    • Self-Validation Step: Include a sealed control vial purged with Argon for both forms. This isolates ambient moisture uptake from CO₂-driven carbamate formation.

  • Spectroscopic Verification: At day 14, dissolve a 20 mg aliquot of each sample in CDCl₃ (or D₂O for the salt) and analyze via ¹³C-NMR. The appearance of a distinct carbonyl resonance (~155-160 ppm) in the free base sample confirms carbamate formation[1].

Protocol B: Accelerated Oxidative Stress Testing

Purpose: To evaluate the protective effect of protonation against N-oxidation.

  • Solution Preparation: Prepare 10 mg/mL solutions of both the free base and the HCl salt in a 50:50 mixture of Acetonitrile and Water.

  • Stress Induction: Add Hydrogen Peroxide (H₂O₂) to each solution to achieve a final concentration of 0.3%.

  • Incubation: Incubate the solutions in the dark at room temperature for 24 hours.

    • Self-Validation Step: Run parallel control solutions without H₂O₂ to establish a baseline degradation rate and rule out solvent-induced hydrolysis.

  • Quenching & Analysis: Quench the oxidation reaction by adding a slight excess of sodium metabisulfite. Analyze the samples via LC-MS. The free base will show a prominent [M+16]⁺ peak corresponding to the N-oxide, whereas the HCl salt will remain largely intact[4].

Conclusion & Recommendations

For long-term storage, reproducible weighing, and robust reaction scaling, the hydrochloride salt of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL is vastly superior to the free base . The protonation of the pyrrolidine nitrogen fundamentally prevents the two most critical degradation pathways: N-oxidation and CO₂-induced carbamate formation[2][3].

Application Note: When utilizing this building block in synthesis (e.g., amide couplings or SNAr reactions), researchers should store the compound as the HCl salt and generate the free base in situ immediately prior to the reaction by adding a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

References

  • European Pharmaceutical Review. "Pharmaceutical salts of small molecule drugs: opportunities and challenges." Available at:[Link]

  • Scite.ai / AIChE Journal. "CO₂ capture by pyrrolidine: Reaction mechanism and mass transfer." Available at:[Link]

  • Chemistry LibreTexts. "3.5: Chemical Properties of Amines. Bases and Salt Formation." Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl

Hazard Assessment and Waste Characterization Before any disposal protocol can be established, a thorough understanding of the potential hazards is paramount. The 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl molecule contains a...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the potential hazards is paramount. The 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl molecule contains a pyrrolidine ring, a functional group that dictates its primary hazardous characteristics. Based on data for pyrrolidine, the parent compound, we can infer the following potential hazards for this derivative.[1][2][3]

  • Flammability: Pyrrolidine is a highly flammable liquid and vapor (H225).[1][2][3] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][4] Therefore, the waste must be handled away from all heat and ignition sources.

  • Corrosivity: As a substituted amine, this compound is expected to be corrosive. Pyrrolidine is known to cause severe skin burns and serious eye damage (H314).[1][2][3] This necessitates the use of robust personal protective equipment to prevent any direct contact.

  • Toxicity: The compound is likely harmful if swallowed or inhaled (H302 + H332).[1][2] Exposure can lead to irritation of the respiratory tract, and symptoms of exposure may include a burning sensation, coughing, and shortness of breath.

  • Reactivity: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]

Based on these characteristics, any waste containing 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl must be managed as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be classified under the following categories.[6]

Hazard Characteristic Potential EPA Waste Code Justification
Ignitability D001The pyrrolidine structure suggests a low flash point, making the compound a flammable liquid.[7]
Corrosivity D002As an amine hydrochloride salt, the compound may be corrosive. The parent amine is a known corrosive.[7]
Toxicity D000 (General)The specific toxicity characteristics would require testing, but its harmful nature warrants classification as toxic.

Spill Management and Emergency Procedures

Proper preparation for accidental spills is a critical component of laboratory safety.

Immediate Steps for Spill Containment:

  • Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a certified chemical fume hood. Remove all sources of ignition.[4]

  • Protect: Do not attempt cleanup without the appropriate Personal Protective Equipment (PPE), including, at a minimum, a lab coat, chemical-resistant gloves (nitrile is a common choice), and chemical safety goggles or a face shield.[8]

  • Contain: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or dry lime.[4][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it into a designated, clearly labeled hazardous waste container.[4][8] All materials used for cleanup must be treated as hazardous waste.[10]

Step-by-Step Disposal Protocol

The disposal of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl waste must be systematic to ensure safety and regulatory compliance. Disposal down the drain or in regular trash is strictly prohibited.[6][8][11]

Step 1: Waste Segregation

  • Causality: To prevent dangerous chemical reactions, hazardous waste must be segregated.

  • Procedure: Collect all waste containing 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl in a dedicated waste container. This includes:

    • Unused or expired pure chemical.

    • Contaminated solutions.

    • Contaminated consumables such as pipette tips, gloves, and absorbent pads.

  • Action: Keep this waste stream separate from incompatible materials, particularly strong acids and oxidizing agents.

Step 2: Container Selection and Management

  • Causality: The container must be compatible with the chemical waste to prevent leaks, degradation, or dangerous reactions.[6][10]

  • Procedure:

    • Select a container made of a compatible material (e.g., high-density polyethylene, glass) that is in good condition with a secure, leak-proof lid. The original product container is often the best choice for unused chemical waste.[10]

    • Keep the container closed at all times except when adding waste.[12] This minimizes the release of harmful vapors.

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

Step 3: Hazardous Waste Labeling

  • Causality: Proper labeling is a primary requirement from regulatory bodies like the EPA and OSHA to ensure that hazards are clearly communicated to all handlers.[13]

  • Procedure: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "Waste 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl" . List all components and their approximate percentages.

    • The specific hazard characteristics: "Flammable, Corrosive, Toxic" .

    • The accumulation start date (the date waste was first added).[12]

    • The name and contact information of the generating researcher or lab.

Step 4: Accumulation and Storage

  • Causality: Regulations strictly govern the location and duration of hazardous waste storage to minimize risks within the laboratory.

  • Procedure:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) . The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]

    • If the waste is flammable, it should be stored within a grounded, flammable-liquids storage cabinet.[14]

    • Ensure secondary containment (such as a larger, chemically-resistant tray) is used to capture any potential leaks.

Step 5: Final Disposal

  • Causality: Final disposal requires specialized treatment and documentation that can only be performed by licensed professionals to ensure environmental protection and legal compliance.

  • Procedure:

    • Once the container is full or is ready for removal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

    • Do not attempt to transport the waste off-site yourself. All transport must be done by a licensed hazardous waste hauler and be accompanied by a hazardous waste manifest, which tracks the waste "cradle-to-grave".[15]

Regulatory and Compliance Framework

The handling and disposal of laboratory chemicals are governed by a multi-tiered regulatory system designed to protect workers and the environment.

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[16][17] This CHP must include provisions for waste disposal procedures and worker training.[13][16]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the comprehensive framework for managing hazardous waste from generation to final disposal.[6] This includes waste identification, generator status, and requirements for accumulation, transport, and treatment.[18]

Visual Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl.

G cluster_0 Waste Generation & Assessment cluster_1 Collection & Containment Protocol cluster_2 Storage & Final Disposition start Generation of Waste (Pure chemical, solutions, contaminated items) assess Assess Hazards (Flammable, Corrosive, Toxic) start->assess segregate Segregate from Incompatible Chemicals assess->segregate Proceed to Disposal container Select Compatible Container (Good condition, leak-proof lid) segregate->container labeling Label Container Immediately ('Hazardous Waste', full name, hazards, date) container->labeling storage Store in Satellite Accumulation Area (SAA) (Under lab control, use secondary containment) labeling->storage ehs Contact EHS for Pickup (Container full or project complete) storage->ehs disposal Licensed Vendor Disposal (Manifested cradle-to-grave tracking) ehs->disposal

Caption: Disposal workflow for 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Chemical Waste Management for Laboratories. IUPAC. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Laboratory Chemical Waste Management Practices. (2020). Duke University Occupational and Environmental Safety Office. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. A-C-T Enviro. [Link]

  • Laboratories - Standards. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. [Link]

  • Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [Link]

  • Proper Handling of Hazardous Waste Guide. US EPA. [Link]

  • Chemical wastes. (2024). NSW Environment Protection Authority. [Link]

  • SAFETY DATA SHEET - Pyrrolidine. CPAchem. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA. [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 1-(Pyrrolidin-2-YL)cyclobutan-1-OL hydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The primary risks associated with 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl are anticipated to be skin and eye irritation or burns, and potential respiratory irritation. The hydrochloride salt suggests the compound is acidic.

Table 1: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard.[1][2] A face shield should be worn over goggles when there is a risk of splashing.[1][2]Protects against splashes of the chemical which could cause serious eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves for short-term protection).[1] Consult the glove manufacturer's resistance guide for specific chemicals.[1]Prevents skin contact, which can lead to irritation or burns.[3] Gloves should be inspected before use and changed immediately upon contamination.[1][4]
Body Protection A flame-resistant lab coat is recommended.[2] Clothing worn underneath should be made of natural fibers like cotton.[1] Closed-toe shoes are mandatory.[1][2]Protects the skin from spills and splashes.[5][6] Synthetic fibers can melt and adhere to the skin in case of a fire.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[4] If engineering controls are insufficient, a NIOSH/MSHA-approved respirator may be necessary.[1][7]Minimizes the inhalation of any dust or aerosols, which could cause respiratory irritation.[8]

Operational Plan: From Receipt to Use

A systematic workflow is crucial to minimize exposure and prevent accidents.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[9] The container should be kept tightly closed.[7][10]

Handling and Preparation of Solutions
  • Engineering Controls: All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Use a dedicated, clean spatula and weighing vessel.

  • Dissolution: When dissolving the compound, add it slowly to the solvent. If the solvent is water, be aware that this is a hydrochloride salt, and the resulting solution may be acidic.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Dedicated Waste Container: All waste contaminated with 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl, including gloves, weighing paper, and pipette tips, should be placed in a clearly labeled, sealed, and chemically resistant waste container.[9]

  • Unused Material: Unused or expired material should be treated as hazardous waste.

Neutralization and Disposal

Given the hydrochloride component, the waste may be acidic. Neutralization can be a preliminary step before disposal, but always consult with your institution's Environmental Health and Safety (EHS) office.[9]

  • Dilution: For small amounts of acidic waste, dilution by slowly adding the acid to a large volume of water can be a first step. Always add acid to water, never the other way around. [11][12]

  • Neutralization: A weak base, such as sodium bicarbonate, can be carefully added to the diluted acidic solution to neutralize it.[11][12] The reaction is complete when fizzing stops.[11] Monitor the pH to ensure it is neutral (around 7) before final disposal.[11]

  • Final Disposal: Dispose of the neutralized aqueous waste according to your local and institutional regulations. Do not pour chemical waste down the drain without proper authorization.[9][11]

Emergency Procedures

In case of accidental exposure, immediate and appropriate action is vital.

Table 2: First-Aid Measures

Exposure RouteAction
Inhalation Move the affected person to fresh air. If they experience any discomfort, seek medical attention.[9]
Skin Contact Immediately remove all contaminated clothing.[10] Rinse the affected skin area with plenty of water.[9][10]
Eye Contact Immediately flush the eyes with plenty of running water for several minutes, holding the eyelids open.[3][9] Seek immediate medical attention.
Ingestion If the person is conscious, rinse their mouth with water. Do not induce vomiting.[7] Seek immediate medical attention.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive & Inspect Receive & Inspect Store Appropriately Store Appropriately Receive & Inspect->Store Appropriately Check for damage Don PPE Don PPE Store Appropriately->Don PPE Before handling Weigh Compound Weigh Compound Don PPE->Weigh Compound Use clean tools Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Add solid to liquid Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Contaminated materials Neutralize (if applicable) Neutralize (if applicable) Segregate Waste->Neutralize (if applicable) Consult EHS Dispose via EHS Dispose via EHS Neutralize (if applicable)->Dispose via EHS Follow regulations Doff PPE & Wash Hands Doff PPE & Wash Hands Dispose via EHS->Doff PPE & Wash Hands

Caption: A workflow diagram outlining the safe handling of 1-(Pyrrolidin-2-YL)cyclobutan-1-OL HCl.

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